Product packaging for GR 94800(Cat. No.:CAS No. 141636-65-9)

GR 94800

Cat. No.: B1672131
CAS No.: 141636-65-9
M. Wt: 904.1 g/mol
InChI Key: CWEISCOCKRHHOU-UJYVDGJVSA-N
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Description

a selective NK2 heptapeptide antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H61N9O8 B1672131 GR 94800 CAS No. 141636-65-9

Properties

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H61N9O8/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63)/t30-,31-,37-,38+,39-,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEISCOCKRHHOU-UJYVDGJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H61N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161781
Record name GR 94800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

904.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141636-65-9
Record name GR 94800
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141636659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR 94800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GR 94800

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 94800 is a potent and highly selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, downstream signaling pathways, and the experimental protocols used for its characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

This compound is a linear heptapeptide with the structure PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2. It was developed as a selective antagonist for the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR) primarily activated by the neuropeptide neurokinin A (NKA). NK2 receptors are predominantly located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Their activation is implicated in various physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, selective NK2 receptor antagonists like this compound have been investigated for their therapeutic potential in conditions such as irritable bowel syndrome and asthma.

Binding Affinity and Selectivity

The affinity and selectivity of this compound for the tachykinin receptor subtypes (NK1, NK2, and NK3) have been determined through competitive radioligand binding assays. The potency of an antagonist is often expressed as a pKB value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pKB value indicates a higher affinity of the antagonist for the receptor.

Table 1: Binding Affinities of this compound for Tachykinin Receptors [1]

Receptor SubtypepKB Value
NK29.6
NK16.4
NK36.0

As the data indicates, this compound exhibits a significantly higher affinity for the NK2 receptor compared to the NK1 and NK3 receptors, demonstrating its high selectivity.

Mechanism of Action: Antagonism of NK2 Receptor Signaling

The NK2 receptor is a G protein-coupled receptor that, upon activation by an agonist like neurokinin A, couples to heterotrimeric G proteins, primarily of the Gq/11 and Gs families. This compound acts as a competitive antagonist, binding to the NK2 receptor and preventing its activation by endogenous agonists, thereby inhibiting the downstream signaling cascades.

Inhibition of the Gq/11-PLC-IP3-Ca2+ Pathway

The primary signaling pathway activated by the NK2 receptor is mediated by the Gq/11 family of G proteins.

  • G Protein Activation: Agonist binding to the NK2 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein. The α-subunit (Gαq/11) releases GDP and binds GTP.

  • Phospholipase C (PLC) Activation: The activated Gαq/11-GTP complex stimulates the membrane-bound enzyme phospholipase C-β (PLCβ).

  • Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

This compound, by blocking the initial step of receptor activation, prevents this entire cascade, leading to the inhibition of NKA-induced physiological effects.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Activates GR94800 This compound (Antagonist) GR94800->NK2R Blocks Gq Gq/11 Protein NK2R->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Increased Intracellular Ca2+ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Response Cellular Response (e.g., Muscle Contraction) PKC->Response Leads to

Caption: Inhibition of the NK2 Receptor Gq Signaling Pathway by this compound.
Inhibition of the Gs-Adenylate Cyclase-cAMP Pathway

In addition to Gq/11 coupling, the NK2 receptor can also couple to Gs proteins.

  • G Protein Activation: Agonist binding to the NK2 receptor activates the Gs protein, causing its α-subunit (Gαs) to exchange GDP for GTP.

  • Adenylate Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to a range of cellular responses, which can be cell-type specific.

This compound also blocks this signaling pathway by preventing the initial activation of the NK2 receptor.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Activates GR94800 This compound (Antagonist) GR94800->NK2R Blocks Gs Gs Protein NK2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Caption: Inhibition of the NK2 Receptor Gs Signaling Pathway by this compound.

Experimental Protocols

The pharmacological properties of this compound have been elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for two key types of assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the NK2 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-SR48968 or [125I]-NKA) to each well.

    • Add increasing concentrations of the unlabeled competitor (this compound).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand are trapped on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis prep_membranes Prepare Cell Membranes with NK2 Receptors incubate Incubate Membranes, Radioligand, and this compound to Equilibrium prep_membranes->incubate prep_radioligand Prepare Radioligand (e.g., [3H]-SR48968) prep_radioligand->incubate prep_competitor Prepare Serial Dilutions of this compound prep_competitor->incubate filter Vacuum Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count plot Plot Competition Curve (% Binding vs. [this compound]) count->plot calculate Calculate IC50 and Ki plot->calculate

Caption: Workflow for a Competitive Radioligand Binding Assay.
In Vitro Isolated Organ Bath Assay

This functional assay measures the ability of an antagonist to inhibit the contractile response of a smooth muscle tissue to an agonist.

Protocol:

  • Tissue Preparation:

    • Euthanize an appropriate animal model (e.g., guinea pig) and dissect the desired tissue (e.g., ileum, trachea, or bladder).

    • Place the tissue in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously bubbled with carbogen (95% O2, 5% CO2).

    • Prepare segments of the tissue of appropriate size and mount them in an isolated organ bath chamber.

  • Experimental Setup:

    • The organ bath chamber contains the physiological salt solution maintained at 37°C and continuously gassed with carbogen.

    • One end of the tissue segment is fixed, and the other is connected to an isometric force transducer to measure muscle tension.

    • Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

  • Antagonist and Agonist Addition:

    • Add this compound to the organ bath at a specific concentration and allow it to incubate with the tissue for a set time (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve by adding increasing concentrations of an NK2 receptor agonist (e.g., NKA or a selective agonist like [β-Ala8]-NKA(4-10)) to the bath.

    • Record the contractile response at each agonist concentration until a maximal response is achieved.

    • Repeat this process with different concentrations of this compound.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA2 value, a measure of the antagonist's potency. A slope of 1 in the Schild plot is indicative of competitive antagonism.

Organ_Bath_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis dissect Dissect Smooth Muscle Tissue (e.g., Guinea Pig Ileum) mount Mount Tissue in Organ Bath with Physiological Solution dissect->mount equilibrate Equilibrate Tissue Under Tension mount->equilibrate add_antagonist Add this compound (Antagonist) and Incubate equilibrate->add_antagonist add_agonist Add Cumulative Concentrations of NK2 Agonist add_antagonist->add_agonist record Record Contractile Response (Force Transducer) add_agonist->record plot_curves Plot Concentration-Response Curves record->plot_curves calculate_ec50 Determine Agonist EC50 Values plot_curves->calculate_ec50 schild_analysis Perform Schild Analysis to Calculate pA2 calculate_ec50->schild_analysis

Caption: Workflow for an In Vitro Isolated Organ Bath Experiment.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.

Table 2: Pharmacological Profile of this compound

ParameterValueReceptorAssay TypeReference
pKB9.6NK2Radioligand Binding[1]
pKB6.4NK1Radioligand Binding[1]
pKB6.0NK3Radioligand Binding[1]

Conclusion

This compound is a highly potent and selective competitive antagonist of the tachykinin NK2 receptor. Its mechanism of action involves the direct blockade of the NK2 receptor, thereby inhibiting the downstream signaling cascades mediated by Gq/11 and Gs proteins. This antagonism prevents the production of second messengers such as IP3, DAG, and cAMP, and the subsequent mobilization of intracellular calcium, ultimately leading to the inhibition of physiological responses like smooth muscle contraction. The pharmacological profile of this compound has been thoroughly characterized using standard in vitro methodologies, including competitive radioligand binding assays and isolated organ bath experiments, which have quantitatively defined its high affinity and selectivity for the NK2 receptor. This detailed understanding of its mechanism of action provides a solid foundation for its use as a pharmacological tool and for the exploration of its therapeutic potential.

References

A Technical Guide to GR 94800 (Rizatriptan): Mechanism, Pharmacology, and Experimental Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the compound GR 94800, now known as Rizatriptan. Rizatriptan is a second-generation member of the triptan class of drugs, developed for the acute treatment of migraine with or without aura.[1][2] Its therapeutic efficacy is rooted in its potent and selective agonist activity at specific serotonin (5-hydroxytryptamine, 5-HT) receptors, which are integral to the pathophysiology of migraine headaches.[1]

Core Mechanism of Action

Rizatriptan's therapeutic activity is attributed to its high-affinity agonist effects at human 5-HT1B and 5-HT1D receptors.[2][3] This interaction leads to a triad of effects that collectively ameliorate migraine attacks:

  • Cranial Vasoconstriction: Rizatriptan stimulates 5-HT1B receptors located on the smooth muscle of dilated intracranial extracerebral blood vessels, leading to their constriction.[1] This counteracts the painful vasodilation characteristic of a migraine attack.

  • Inhibition of Neuropeptide Release: By acting on presynaptic 5-HT1D receptors on trigeminal nerve endings, Rizatriptan inhibits the release of pro-inflammatory and vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[1]

  • Reduced Trigeminal Pain Pathway Transmission: Agonist activity in the brainstem is believed to inhibit nociceptive neurotransmission within the central trigeminocervical complex, effectively dampening the transmission of pain signals.[2]

The downstream signaling cascade for both 5-HT1B and 5-HT1D receptors, which are Gi/o-coupled, involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Rizatriptan Rizatriptan Receptor 5-HT1B/1D Receptor Rizatriptan->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Decreased Neuronal Firing Inhibition of CGRP Release Vasoconstriction cAMP->Response Leads to

Rizatriptan's core signaling pathway.

Quantitative Pharmacological Data

The selectivity and pharmacokinetic profile of Rizatriptan are critical to its therapeutic window and efficacy. The following tables summarize key quantitative data derived from preclinical and clinical studies.

Receptor Binding Affinity Profile

Rizatriptan demonstrates high affinity and selectivity for 5-HT1B/1D receptors.[3][4] Its affinity for other 5-HT receptor subtypes is weak, and it shows no significant activity at a broad range of other neurotransmitter receptors.[1][3]

Receptor SubtypeBinding Affinity (pKi)
5-HT1B ~8.0 - 8.5
5-HT1D ~8.0 - 8.5
5-HT1A< 6.5
5-HT1E< 6.0
5-HT1F~6.5 - 7.0
5-HT7< 6.0
Table 1: Representative binding affinities (pKi) of Rizatriptan for human serotonin receptor subtypes. Data compiled from multiple sources including comparative reviews of triptans. Higher pKi values indicate higher binding affinity.[5]
Functional Potency

The functional consequence of receptor binding is demonstrated by its potent vasoconstrictor effect on relevant cranial arteries, which is significantly more pronounced than on peripheral or coronary arteries.

AssayParameterValue
Human Middle Meningeal Artery ConstrictionEC5090 nM
Table 2: Functional potency of Rizatriptan in an ex vivo human tissue model relevant to migraine pathophysiology.
Human Pharmacokinetic Parameters

Rizatriptan is characterized by rapid absorption and a relatively short half-life compared to other triptans.[1]

ParameterValueUnit
Bioavailability (Absolute) ~45%
Time to Peak Plasma Conc. (Tmax) 1.0 - 1.5hours
Plasma Half-life (t1/2) 2 - 3hours
Plasma Protein Binding 14%
Volume of Distribution (Vd) ~140 (males), ~110 (females)L
Primary Metabolism Monoamine Oxidase A (MAO-A)-
Excretion (Oral Dose) 82% Urine, 12% Feces% of dose
Table 3: Summary of key pharmacokinetic parameters for an oral 10 mg dose of Rizatriptan in adults.[1][2]

Key Experimental Protocols

The pharmacological data presented were generated using established and validated methodologies. Below are detailed summaries of the core experimental protocols.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of Rizatriptan for various receptor subtypes.

  • Objective: To quantify the interaction between Rizatriptan and specific receptor targets.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cell lines stably expressing a single human recombinant receptor subtype (e.g., 5-HT1B, 5-HT1D) or from homogenized tissue. Protein concentration is determined via a BCA or similar assay.

    • Competitive Binding Incubation: A constant concentration of a specific high-affinity radioligand (e.g., [3H]-5-HT) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Rizatriptan.

    • Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.

    • Separation: Receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The data are used to generate a competition curve. The IC50 (concentration of Rizatriptan that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Cranial Artery Vasoconstriction Assay

This functional assay measures the potency (EC50) of Rizatriptan in constricting blood vessels implicated in migraine.

  • Objective: To assess the functional effect of Rizatriptan on isolated human cranial arteries.

  • Methodology:

    • Tissue Preparation: Segments of human middle meningeal arteries are obtained from surgical patients (with consent) and immediately placed in cold physiological salt solution.

    • Mounting: Arterial rings (2-4 mm in length) are carefully dissected and mounted in organ baths containing a physiological buffer solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Isometric Tension Recording: The rings are connected to isometric force transducers to continuously record changes in vascular tension. An optimal baseline tension is applied, and the tissue is allowed to equilibrate.

    • Cumulative Concentration-Response Curve: Once a stable baseline is achieved, cumulative concentrations of Rizatriptan are added to the organ bath. The increase in tension (vasoconstriction) is recorded after each addition until a maximal response is observed.

    • Data Analysis: The contractile responses are expressed as a percentage of the maximum contraction induced by a reference agent (e.g., potassium chloride). A concentration-response curve is plotted, and the EC50 value (the concentration producing 50% of the maximal response) is calculated using non-linear regression analysis.

cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_data Data Acquisition & Analysis node1 Isolate Human Middle Meningeal Artery node2 Dissect into Arterial Rings (2-4mm) node1->node2 node3 Mount Rings in Organ Bath node2->node3 node4 Connect to Isometric Transducer node3->node4 node5 Apply Baseline Tension & Equilibrate node4->node5 node6 Add Cumulative [Rizatriptan] node5->node6 node7 Record Tension (Vasoconstriction) node6->node7 node8 Plot Concentration- Response Curve node7->node8 node9 Calculate EC50 node8->node9

Workflow for in vitro vasoconstriction assay.

References

GR94800: A Technical Guide to its NK2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurokinin-2 (NK2) receptor selectivity of GR94800, a potent peptide antagonist. This document outlines the quantitative binding affinities, detailed experimental methodologies for assessing receptor selectivity, and the underlying signaling pathways.

Core Data Presentation: GR94800 Tachykinin Receptor Selectivity

The selectivity of GR94800 is demonstrated by its differential binding affinity for the three tachykinin receptor subtypes: NK1, NK2, and NK3. The following table summarizes the antagonist potency (pKB values) of GR94800 at these receptors. A higher pKB value indicates a stronger binding affinity.

CompoundNK1 Receptor (pKB)NK2 Receptor (pKB)NK3 Receptor (pKB)
GR948006.4[1]9.6[1]6.0[1]

Note: pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. It is a measure of the antagonist's potency.

The data clearly illustrates the high selectivity of GR94800 for the NK2 receptor over the NK1 and NK3 subtypes.

Signaling Pathways

Tachykinin receptors, including NK2, are G-protein coupled receptors (GPCRs). Upon agonist binding, the NK2 receptor primarily couples to Gq/11 G-proteins, initiating a well-defined signaling cascade. This pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses.

Tachykinin_NK2_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Binds GR94800 GR94800 (Antagonist) GR94800->NK2R Blocks Gq Gq/11 NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release Ca²⁺ Release Ca_release->Cellular_Response Leads to IP3R->Ca_release Induces Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with NK1, NK2, or NK3 receptors) Incubation Incubate Membranes, Radioligand, and GR94800 in 96-well plate Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]SP, [¹²⁵I]NKA) Radioligand->Incubation GR94800_dilutions Serial Dilutions of GR94800 GR94800_dilutions->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Equilibrium Reached Scintillation_Counting Scintillation Counting (Measures radioactivity) Filtration->Scintillation_Counting IC50_determination Determine IC50 from Concentration-Response Curve Scintillation_Counting->IC50_determination Ki_calculation Calculate Ki using Cheng-Prusoff Equation IC50_determination->Ki_calculation Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_assay Assay Measurement cluster_analysis Data Analysis Cell_Plating Plate Cells Expressing NK1, NK2, or NK3 Receptors Dye_Loading Load Cells with Calcium- Sensitive Fluorescent Dye Cell_Plating->Dye_Loading Baseline_Reading Measure Baseline Fluorescence Dye_Loading->Baseline_Reading Antagonist_Addition Add GR94800 (Antagonist) Baseline_Reading->Antagonist_Addition Agonist_Addition Add Receptor-Specific Agonist Antagonist_Addition->Agonist_Addition Fluorescence_Monitoring Monitor Fluorescence Change (Intracellular Ca²⁺) Agonist_Addition->Fluorescence_Monitoring IC50_determination Determine IC50 from Inhibition Curve Fluorescence_Monitoring->IC50_determination pA2_calculation Calculate pA2 (Antagonist Potency) IC50_determination->pA2_calculation

References

Unveiling the Biological Activity of GR 94800: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of GR 94800, a potent and selective tachykinin neurokinin 2 (NK2) receptor antagonist. The information is curated for professionals in the fields of pharmacology and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activity: A Potent and Selective NK2 Receptor Antagonist

This compound is a linear heptapeptide that demonstrates high affinity and selectivity for the tachykinin NK2 receptor.[1] Its chemical structure is PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Nle-NH2.[1] The primary mechanism of action of this compound is the competitive antagonism of the NK2 receptor, thereby inhibiting the biological effects of endogenous tachykinins like neurokinin A (NKA).[1] This targeted activity makes this compound a valuable tool for studying the physiological roles of the NK2 receptor and a potential therapeutic agent for conditions mediated by tachykinin signaling, such as irritable bowel syndrome and bronchial hyperreactivity.[1]

Quantitative Analysis of Biological Activity

The potency and selectivity of this compound have been quantified in various in vitro and in situ experimental models. The following table summarizes the key quantitative data on its biological activity.

ParameterReceptorValueSpeciesReference
pKBNK29.6Not Specified
pKBNK16.4Not Specified
pKBNK36.0Not Specified
pA2NK26.0 ± 0.4Rat[1]
pA2NK25.4 ± 0.3Gerbil[1]
pA2NK24.8 ± 0.1Not Specified[1]

Signaling Pathway of NK2 Receptor and Inhibition by this compound

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Neurokinin A (NKA), the receptor activates intracellular signaling cascades, leading to various physiological responses. This compound, as a competitive antagonist, blocks this binding and subsequent signaling.

GR94800_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) (Agonist) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds to GR94800 This compound (Antagonist) GR94800->NK2R Blocks G_protein G-protein Activation NK2R->G_protein Activates Signaling_Cascade Downstream Signaling (e.g., PLC activation, Ca2+ mobilization) G_protein->Signaling_Cascade Initiates Biological_Response Physiological Response (e.g., smooth muscle contraction) Signaling_Cascade->Biological_Response Leads to

Caption: Mechanism of action of this compound as an antagonist at the NK2 receptor.

Experimental Protocol: In Vitro Assessment of NK2 Receptor Antagonism

The following is a representative protocol for determining the antagonist activity of this compound at the NK2 receptor, based on the principles of in vitro pharmacology.

Objective: To determine the pA2 value of this compound against an NK2 receptor agonist in an isolated tissue preparation.

Materials:

  • Isolated tissue preparation expressing NK2 receptors (e.g., rat vas deferens, hamster trachea).

  • Krebs-Henseleit or other suitable physiological salt solution.

  • NK2 receptor agonist (e.g., [β-Ala8]-Neurokinin A (4-10)).

  • This compound.

  • Organ bath setup with isometric transducers and data acquisition system.

  • Carbogen gas (95% O2 / 5% CO2).

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Dissect the target tissue and mount it in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing.

  • Agonist Concentration-Response Curve (Control):

    • Construct a cumulative concentration-response curve for the NK2 receptor agonist.

    • Add the agonist in increasing concentrations to the organ bath and record the contractile response until a maximal response is achieved.

    • Wash the tissue extensively to return to baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of this compound into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.[1]

  • Agonist Concentration-Response Curve (in the presence of Antagonist):

    • In the continued presence of this compound, repeat the cumulative concentration-response curve for the NK2 receptor agonist.

    • A rightward shift in the concentration-response curve is expected, indicating competitive antagonism.

  • Data Analysis:

    • Repeat steps 3 and 4 with several different concentrations of this compound.

    • Calculate the dose ratio for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity for the receptor.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the antagonist activity of a compound like this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Tissue_Isolation Isolate Target Tissue Organ_Bath_Setup Mount in Organ Bath Tissue_Isolation->Organ_Bath_Setup Equilibration Equilibrate Tissue Organ_Bath_Setup->Equilibration Control_CRC Control Agonist CRC Equilibration->Control_CRC Antagonist_Incubation Incubate with this compound Control_CRC->Antagonist_Incubation Antagonist_CRC Agonist CRC with Antagonist Antagonist_Incubation->Antagonist_CRC Dose_Ratio Calculate Dose Ratios Antagonist_CRC->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2_Determination Determine pA2 Value Schild_Plot->pA2_Determination

Caption: General workflow for in vitro characterization of this compound.

This guide provides a foundational understanding of the biological activity of this compound. For further, more specific applications and in vivo studies, researchers should consult the primary literature and adapt protocols to their specific experimental needs.

References

An In-depth Technical Guide to the GR 94800 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

GR 94800 is a potent and highly selective synthetic peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Its linear heptapeptide structure, incorporating specific D-amino acids and terminal modifications, confers high affinity and selectivity, making it a valuable tool in pharmacological research. This document provides a comprehensive overview of the core structure of this compound, its pharmacological properties, mechanism of action, and detailed experimental protocols relevant to its study. All quantitative data are summarized in structured tables, and key processes are visualized through logical diagrams to facilitate understanding.

Core Structure and Physicochemical Properties

This compound is a synthetic linear heptapeptide designed for high-affinity binding to the NK2 receptor.[1] Its structure incorporates unnatural D-amino acids to enhance stability and potency.

1.1 Amino Acid Sequence and Modifications

The primary structure of this compound is characterized by an N-terminal benzoyl (PhCO) group and a C-terminal amide (NH2). These modifications contribute to the peptide's stability and pharmacological activity.

  • Full Sequence: PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2[2][3]

  • One-Letter Sequence: PhCO-AA(D-W)F(D-P)P(Nle)-NH2[2]

Key Features:

  • N-Terminal Cap: A benzoyl (PhCO) group protects against enzymatic degradation by aminopeptidases.

  • C-Terminal Cap: An amide group (NH2) neutralizes the C-terminal charge and protects against carboxypeptidase degradation.

  • D-Amino Acids: The inclusion of D-Tryptophan and D-Proline enhances resistance to proteolysis and contributes to the specific conformation required for receptor binding.

  • Norleucine (Nle): This non-proteinogenic amino acid is a stereoisomer of leucine.

1.2 Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C49H61N9O8[2]
Molecular Weight 904.06 g/mol [2]
CAS Registry Number 141636-65-9[2]
Class Peptide, Neuropeptide[2]
Salt Form Commonly supplied as a trifluoroacetate (TFA) salt[2]

Pharmacological Profile

This compound is distinguished by its high potency and selectivity as an antagonist for the NK2 receptor compared to NK1 and NK3 receptors.

2.1 Receptor Binding Affinity and Potency

The following tables summarize the quantitative measures of this compound's activity at tachykinin receptors. The pKB is the negative logarithm of the antagonist's dissociation constant (KB), with higher values indicating greater potency.

Table 2.1: Receptor Antagonist Potency (pKB Values)

Receptor SubtypepKB ValueSelectivity (vs. NK2)Reference(s)
NK2 9.6-[1][3][4][5]
NK1 6.4~1585-fold lower[1][3][4][5]
NK3 6.0~3981-fold lower[1][3][4][5]

Table 2.2: Functional Antagonism (pA2 Values) The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Species/AssaypA₂ ValueReference
Rat6.0 ± 0.4[1]
Gerbil5.4 ± 0.3[1]
Against specific NK2 agonist4.8 ± 0.1[1]

Table 2.3: Competitive Binding and Dissociation Constants

ParameterTissueValueReference
pIC50 Various8.4 - 9.5[3]
KD (nM) Bladder, Colon0.4[3]
KD (nM) Fundus1.9[3]
KD (nM) Vas Deferens1.4[3]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). The endogenous agonist for this receptor is Neurokinin A (NKA).[1]

3.1 NK2 Receptor Signaling

Activation of the NK2 receptor by NKA initiates a signaling cascade via the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular Ca²⁺, which mediates various cellular responses.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A (Agonist) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds GR94800 This compound (Antagonist) GR94800->NK2R Blocks Gq Gq/11 Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Response Cellular Responses Ca_release->Response

Figure 1: NK2 receptor signaling pathway and the inhibitory action of this compound.

3.2 Antagonistic Action of this compound

As a competitive antagonist, this compound binds to the NK2 receptor at the same site as NKA but does not activate it. By occupying the binding site, it prevents NKA from binding and initiating the downstream signaling cascade, thereby inhibiting the physiological effects mediated by the NK2 receptor.

Antagonist_Logic start NKA Present check_antagonist This compound Present? start->check_antagonist bind_nka NKA binds to NK2 Receptor check_antagonist->bind_nka No bind_gr This compound binds to NK2 Receptor check_antagonist->bind_gr Yes signal_on Signaling Pathway ACTIVATED bind_nka->signal_on signal_off Signaling Pathway BLOCKED bind_gr->signal_off

Figure 2: Logical flow of competitive antagonism by this compound at the NK2 receptor.

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis and characterization of this compound, reflecting standard laboratory practices.

4.1 Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the Fmoc/tBu strategy for SPPS.

1. Resin Preparation:

  • Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. Deprotection:

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove piperidine.

3. Amino Acid Coupling Cycle (for each amino acid in reverse order: Nle, Pro, D-Pro, Phe, D-Trp, Ala, Ala):

  • Activate the carboxyl group of the incoming Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor reaction completion with a ninhydrin test. If incomplete, repeat the coupling step.

  • Wash the resin as described in step 2.

  • Repeat the deprotection (step 2) and coupling (step 3) cycle for each amino acid in the sequence.

4. N-Terminal Benzoylation:

  • After coupling the final Alanine and removing its Fmoc group, add a solution of benzoic acid, HBTU/HOBt, and DIPEA in DMF to the resin.

  • Allow the reaction to proceed for 2-4 hours.

  • Wash the resin thoroughly with DMF and DCM.

5. Cleavage and Deprotection:

  • Dry the fully assembled peptide-resin under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to remove the peptide from the resin and cleave side-chain protecting groups.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.

6. Purification and Analysis:

  • Centrifuge to pellet the crude peptide, wash with cold ether, and dry.

  • Dissolve the crude peptide in a water/acetonitrile mixture.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

4.2 Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the NK2 receptor.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK2 receptor.

  • Radioligand: A high-affinity NK2 receptor agonist or antagonist labeled with a radioisotope (e.g., [³H]-NKA).

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled, potent NK2 ligand (e.g., NKA or SR48968).

  • This compound (test compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).

2. Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific control, or a concentration of this compound.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD) , where [L] is the radioligand concentration and KD is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare NK2 Receptor Membranes mix Combine Membranes, Radioligand, and Test Compound in Wells prep1->mix prep2 Prepare Serial Dilutions of this compound prep2->mix prep3 Prepare Radioligand ([³H]-NKA) prep3->mix incubate Incubate to Reach Equilibrium mix->incubate filtrate Rapid Filtration to Separate Bound/Free Ligand incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash count Quantify Radioactivity (Scintillation Counting) wash->count plot Plot % Inhibition vs. [this compound] count->plot calc Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) plot->calc

Figure 3: Workflow for a competitive radioligand binding assay to characterize this compound.

References

GR 94800: A Technical Guide to a Potent and Selective Tachykinin NK₂ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 94800 is a synthetic heptapeptide that has been identified as a highly potent and selective antagonist for the tachykinin neurokinin-2 (NK₂) receptor. This document provides a comprehensive overview of the discovery, history, pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays, quantitative data on its binding affinity and functional activity, and visualizations of the relevant signaling pathways are presented to serve as a technical resource for researchers in pharmacology and drug development.

Discovery and History

This compound was developed by Glaxo Group Research in the early 1990s as part of a research program aimed at identifying potent and selective antagonists for the tachykinin NK₂ receptor. The discovery of this compound was a result of systematic modifications to the structure of substance P-related peptides. Researchers found that the incorporation of a D-Proline residue at position 9 enhanced NK₂ receptor agonist potency and selectivity. Further optimization, including the addition of a lipophilic N-terminal substituent (benzoyl group) and modifications to the N-terminal amino acids, led to the development of the highly potent and selective NK₂ antagonist, this compound.[1] Its chemical structure is PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Nle-NH₂.[1]

The development of this compound and other NK₂ receptor antagonists was driven by the potential therapeutic applications in conditions where tachykinins, particularly neurokinin A (NKA), are implicated. These conditions include bronchial hyperreactivity, irritable bowel syndrome (IBS), and cystitis.[1]

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the tachykinin NK₂ receptor over the NK₁ and NK₃ receptor subtypes. This selectivity is crucial for minimizing off-target effects and for elucidating the specific roles of the NK₂ receptor in physiological and pathological processes.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound at tachykinin receptors.

Receptor Subtype pKb Reference
NK₂9.6[1]
NK₁6.4[1]
NK₃6.0[1]

Table 1: Antagonist Potency (pKb) of this compound at Tachykinin Receptors.

Species Assay pA₂ Value Reference
RatSpinal Tachykinin NK₂ Receptor Depolarization6.0 ± 0.4[1]
GerbilSpinal Tachykinin NK₂ Receptor Depolarization5.4 ± 0.3[1]
RatUnspecified NK₂ Receptor Agonist4.8 ± 0.1[1]

Table 2: Functional Antagonism (pA₂) of this compound.

Mechanism of Action and Signaling Pathways

The tachykinin NK₂ receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the endogenous ligand neurokinin A (NKA). This compound acts as a competitive antagonist at this receptor, blocking the binding of NKA and subsequent intracellular signaling.

The NK₂ receptor is known to couple to at least two major G-protein signaling pathways:

  • Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is primarily responsible for the contractile responses in smooth muscle tissues.

  • Gs Pathway: The NK₂ receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase (AC). This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which can have various downstream effects depending on the cell type.

By blocking the NK₂ receptor, this compound inhibits these signaling cascades, thereby preventing the physiological effects of NKA, such as smooth muscle contraction and neuronal depolarization.

Mandatory Visualizations

NK2_Signaling_Gq cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Activates GR94800 This compound GR94800->NK2R Blocks Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Response Cellular Response (e.g., Contraction) Ca_cyto->Response PKC->Response

Figure 1: Tachykinin NK₂ Receptor Gq/11 Signaling Pathway

NK2_Signaling_Gs cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R Activates GR94800 This compound GR94800->NK2R Blocks Gs Gs NK2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Effects PKA->Response

Figure 2: Tachykinin NK₂ Receptor Gs Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the pharmacological properties of this compound and other NK₂ receptor antagonists.

Radioligand Binding Assay (Hypothetical Detailed Protocol)

This protocol is a representative example based on common practices for studying GPCRs and is intended to be a guide. Specific parameters may need to be optimized for individual laboratory conditions.

Objective: To determine the binding affinity (Ki) of this compound for the tachykinin NK₂ receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human NK₂ receptor (e.g., CHO-K1 cells).

  • Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) or a suitable radiolabeled NK₂ antagonist.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Non-specific binding determinator: High concentration of a non-radiolabeled NK₂ ligand (e.g., 1 µM NKA).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK₂ receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of cell membrane suspension, 25 µL of binding buffer, and 25 µL of [¹²⁵I]-NKA (at a final concentration close to its Kd).

    • Non-specific Binding: 50 µL of cell membrane suspension, 25 µL of 1 µM NKA, and 25 µL of [¹²⁵I]-NKA.

    • Competition Binding: 50 µL of cell membrane suspension, 25 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M), and 25 µL of [¹²⁵I]-NKA.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a beta or gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate Accumulation Assay (Hypothetical Detailed Protocol)

Objective: To functionally assess the antagonist activity of this compound by measuring its ability to inhibit NKA-induced inositol phosphate accumulation.

Materials:

  • Cells expressing the NK₂ receptor (e.g., HEK293 or CHO cells).

  • [³H]-myo-inositol.

  • Inositol-free DMEM.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.

  • NKA stock solution.

  • This compound stock solution.

  • Lysis buffer (e.g., 0.1 M formic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Labeling: Seed cells in 24-well plates and grow to near confluency. Label the cells by incubating overnight with [³H]-myo-inositol in inositol-free DMEM.

  • Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes in stimulation buffer.

  • Stimulation: Add NKA (at a concentration that gives a submaximal response, e.g., EC₈₀) to the wells and incubate for 30-60 minutes at 37°C.

  • Lysis and Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

  • Purification of Inositol Phosphates: Apply the cell lysates to anion exchange columns. Wash the columns to remove free inositol. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

  • Quantification: Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Plot the amount of [³H]-inositol phosphate accumulated against the log concentration of NKA in the presence and absence of different concentrations of this compound. Perform a Schild analysis to determine the pA₂ value for this compound, which is a measure of its antagonist potency.

Calcium Mobilization Assay (Hypothetical Detailed Protocol)

Objective: To measure the ability of this compound to inhibit NKA-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the NK₂ receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.

  • NKA stock solution.

  • This compound stock solution.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells in black-walled, clear-bottom 96-well or 384-well plates and allow them to attach overnight.

  • Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 and then diluting in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence for a few seconds. Inject NKA (at a concentration that gives a maximal or submaximal response) into the wells and continue to record the fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of the maximal NKA response against the log concentration of this compound to determine the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the tachykinin NK₂ receptor. Its high potency and selectivity make it a standard antagonist for in vitro and in vivo research. This technical guide provides a centralized resource of its key properties and experimental methodologies to aid researchers in the fields of pharmacology and drug discovery. The detailed protocols and signaling pathway diagrams offer a practical framework for designing and interpreting experiments involving this compound and the NK₂ receptor.

References

GR 94800: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent and Selective Tachykinin NK2 Receptor Antagonist for Research Applications

This technical guide provides a comprehensive overview of GR 94800, a potent and selective antagonist of the tachykinin neurokinin 2 (NK2) receptor. Designed for researchers, scientists, and drug development professionals, this document details the pharmacological properties, mechanism of action, and key experimental applications of this compound as a research tool.

Introduction to this compound

This compound is a linear heptapeptide with the chemical structure PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Nle-NH2. It is a highly potent and selective competitive antagonist of the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR) primarily activated by the neuropeptide neurokinin A (NKA). Due to its high affinity and selectivity for the NK2 receptor, this compound serves as an invaluable tool for investigating the physiological and pathological roles of the NK2 receptor signaling pathway.

Table 1: Pharmacological Profile of this compound

ParameterValueReceptor TargetReference
pKB9.6NK2[1]
pKB6.4NK1[1]
pKB6.0NK3[1]

Mechanism of Action and Signaling Pathway

The tachykinin NK2 receptor is predominantly coupled to Gq/11 and Gs G proteins. As a competitive antagonist, this compound binds to the NK2 receptor at the same site as the endogenous agonist, NKA, but does not activate the receptor. This binding event blocks NKA-induced downstream signaling cascades.

Upon agonist activation, the NK2 receptor initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the mobilization of intracellular calcium (Ca2+). The increase in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction and neuronal excitation. Additionally, NK2 receptor activation can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates GR94800 This compound GR94800->NK2R Inhibits G_protein Gq/11, Gs NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto Release Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca_cyto->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP Inhibited by Gs

Caption: NK2 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This compound is a versatile tool for a range of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments utilizing this antagonist.

In Vitro Smooth Muscle Contraction Assay

This assay is fundamental for characterizing the antagonistic properties of this compound on smooth muscle tissues.

Objective: To determine the potency of this compound in antagonizing NKA-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, hamster trachea)

  • Organ bath system with temperature control and aeration

  • Krebs-Henseleit solution (or appropriate physiological salt solution)

  • Neurokinin A (NKA)

  • This compound

  • Isotonic transducer and data acquisition system

Procedure:

  • Prepare isolated smooth muscle strips and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15-20 minutes.

  • Obtain a cumulative concentration-response curve for NKA by adding increasing concentrations of the agonist to the organ bath.

  • Wash the tissue extensively to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

  • In the presence of this compound, repeat the cumulative concentration-response curve for NKA.

  • Repeat steps 4-6 with increasing concentrations of this compound.

  • Analyze the data to determine the pA2 value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Smooth_Muscle_Assay_Workflow A Isolate & Mount Smooth Muscle Tissue B Equilibrate Tissue in Organ Bath A->B C Generate Baseline NKA Dose-Response Curve B->C D Wash Tissue C->D E Incubate with This compound D->E F Generate NKA Dose-Response Curve in presence of this compound E->F G Repeat with different This compound concentrations F->G H Calculate pA2 value G->H

Caption: Workflow for Smooth Muscle Contraction Assay.

In Vivo Intestinal Motility Assay

This in vivo model allows for the investigation of the effects of this compound on gastrointestinal transit.

Objective: To assess the inhibitory effect of this compound on NKA-induced changes in intestinal motility.

Materials:

  • Rodents (e.g., mice or rats)

  • Neurokinin A (NKA)

  • This compound

  • Charcoal meal (e.g., 10% charcoal in 5% gum arabic)

  • Oral gavage needles

Procedure:

  • Fast animals overnight with free access to water.

  • Administer this compound (or vehicle control) via a suitable route (e.g., intraperitoneal, intravenous) at a predetermined time before the agonist challenge.

  • Administer NKA (or saline control) to induce changes in intestinal motility.

  • Immediately after the NKA challenge, administer a charcoal meal orally to all animals.

  • After a specific time (e.g., 20-30 minutes), euthanize the animals by an approved method.

  • Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculate the intestinal transit as a percentage of the total length of the small intestine.

  • Compare the intestinal transit between different treatment groups to determine the effect of this compound.

Intestinal_Motility_Assay_Workflow A Fast Animals Overnight B Administer this compound (or Vehicle) A->B C Administer NKA (or Saline) B->C D Administer Charcoal Meal C->D E Euthanize and Dissect Small Intestine D->E F Measure Intestinal Transit E->F G Compare Treatment Groups F->G

References

GR 94800: A Technical Guide to its Antagonism of Neurokinin A Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GR 94800, a potent and selective antagonist of the neurokinin-2 (NK2) receptor, and its interaction with neurokinin A (NKA) signaling. NKA, a member of the tachykinin family of neuropeptides, plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception, primarily through activation of the G-protein coupled NK2 receptor.[1] This document details the pharmacological profile of this compound, outlines the key signaling pathways initiated by NKA, and provides detailed experimental protocols for studying these interactions. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study of tachykinin pharmacology and the development of novel therapeutics targeting the NKA-NK2 receptor system.

Introduction to Neurokinin A and the NK2 Receptor

Neurokinin A (NKA), also known as Substance K, is a decapeptide neurotransmitter derived from the preprotachykinin-A gene, the same gene that encodes for Substance P.[2] It is widely distributed throughout the central and peripheral nervous systems and exerts its biological effects by binding to and activating tachykinin receptors. There are three main subtypes of tachykinin receptors: NK1, NK2, and NK3, all of which are G-protein coupled receptors (GPCRs).[1] NKA exhibits a preferential binding affinity for the NK2 receptor.[3]

Activation of the NK2 receptor by NKA initiates a cascade of intracellular signaling events, primarily through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] These signaling events ultimately lead to various physiological responses, including:

  • Smooth Muscle Contraction: NKA is a potent constrictor of smooth muscle in the airways, gastrointestinal tract, and urinary bladder.[4]

  • Neurogenic Inflammation: NKA contributes to inflammatory processes by increasing vascular permeability and promoting the release of inflammatory mediators.[2]

  • Pain Transmission: NKA is involved in the modulation of nociceptive signals in the spinal cord.

Given the role of NKA in these processes, the NK2 receptor has emerged as a promising therapeutic target for a range of conditions, including asthma, irritable bowel syndrome (IBS), and visceral pain.[5]

This compound: A Potent and Selective NK2 Receptor Antagonist

This compound is a synthetic heptapeptide that acts as a highly potent and selective competitive antagonist of the NK2 receptor.[6] Its structure is PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2.[7] The selectivity of this compound for the NK2 receptor over NK1 and NK3 receptors makes it a valuable tool for elucidating the specific physiological roles of NKA-mediated signaling.

Pharmacological Profile of this compound

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Binding Affinity of this compound for Tachykinin Receptors

ReceptorpKBReference
NK29.6[8][9]
NK16.4[8][9]
NK36.0[8][9]

Table 2: Functional Antagonism of this compound

PreparationAgonistAssaypA2 / IC50Reference
Rat Spinal CordNK2 AgonistDepolarizationpA2 = 6.0 ± 0.4[6]
Gerbil Spinal CordNK2 AgonistDepolarizationpA2 = 5.4 ± 0.3[6]
Hamster Urinary Bladder Membranes[125I]-iodohistidyl-NKARadioligand BindingKi = 1.4 nM[10]

Neurokinin A Signaling Pathways

The binding of NKA to the NK2 receptor triggers a well-defined signaling cascade. The following diagram illustrates the primary downstream signaling pathway.

NKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist Antagonism NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Physiological Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse Mediates PKC->CellularResponse Mediates GR94800 This compound GR94800->NK2R Competitively Inhibits

Figure 1: Neurokinin A signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and NKA signaling.

Radioligand Binding Assay for NK2 Receptor

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the NK2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the NK2 receptor (e.g., from CHO cells or hamster urinary bladder).

  • Radioligand: [125I]-iodohistidyl-NKA or [3H]-SR48968.

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of unlabeled NKA).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the NK2 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[11] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled NKA, and membrane preparation.

    • Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).[11]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation (NK2 Receptor Source) start->mem_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) mem_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 and Ki Calculation) counting->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for a radioligand binding assay.
In Vitro Functional Assay: Calcium Mobilization

This protocol measures the ability of this compound to antagonize NKA-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing the NK2 receptor (e.g., CHO-K1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Neurokinin A.

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

  • Cell Culture and Dye Loading: Culture cells expressing the NK2 receptor to an appropriate confluency. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Baseline Measurement: Place the cell plate in the fluorometric reader and measure the baseline fluorescence for a short period.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of NKA (typically the EC80) to all wells to stimulate calcium release.

  • Fluorescence Measurement: Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the NKA response against the logarithm of the this compound concentration to determine the IC50 value.

In Vitro Functional Assay: Inositol Phosphate Accumulation

This assay quantifies the ability of this compound to inhibit NKA-stimulated production of inositol phosphates (IPs), a direct downstream product of PLC activation.

Materials:

  • Cells expressing the NK2 receptor.

  • myo-[3H]inositol.

  • Neurokinin A.

  • This compound.

  • Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).[13]

  • Cell lysis buffer (e.g., perchloric acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).[13]

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Labeling: Incubate cells with myo-[3H]inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.[7]

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl and varying concentrations of this compound.[13]

  • Stimulation: Add NKA to the cells and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP production.

  • Lysis and Extraction: Terminate the reaction by adding a cell lysis buffer and extract the soluble inositol phosphates.

  • Separation of IPs: Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion exchange chromatography.

  • Quantification: Elute the IPs and measure the radioactivity of each fraction using a scintillation counter.

  • Data Analysis: Calculate the total [3H]inositol phosphate accumulation for each condition. Plot the percentage of inhibition of the NKA-stimulated response against the logarithm of the this compound concentration to determine the IC50 value.

In Vivo Model: Visceral Hypersensitivity

This protocol describes a model to assess the efficacy of this compound in reducing visceral pain, a key symptom of IBS.

Materials:

  • Rodents (rats or mice).

  • Agent to induce visceral hypersensitivity (e.g., acetic acid, trinitrobenzenesulfonic acid (TNBS), or water avoidance stress).[8][14]

  • Colorectal distension (CRD) apparatus (balloon catheter, pressure transducer, and data acquisition system).

  • This compound formulation for in vivo administration (e.g., intraperitoneal or oral).

  • Electromyography (EMG) electrodes and recording system (optional, for measuring abdominal muscle contractions).[14]

Procedure:

  • Induction of Visceral Hypersensitivity: Induce a state of visceral hypersensitivity in the animals using a validated method. For example, intracolonic administration of a dilute irritant or exposure to chronic stress.[8][14]

  • Drug Administration: Administer this compound or vehicle to the animals at various doses and time points before the assessment of visceral sensitivity.

  • Assessment of Visceral Nociception:

    • Insert a lubricated balloon catheter into the colon of the anesthetized or conscious animal.

    • Perform graded colorectal distension by inflating the balloon to different pressures.

    • Measure the visceromotor response (VMR), which can be quantified by observing abdominal withdrawal reflexes or by recording abdominal muscle EMG activity.[14]

  • Data Analysis: Compare the VMR to CRD in this compound-treated animals with that of vehicle-treated animals. A reduction in the VMR indicates an analgesic effect of the compound.

Conclusion

This compound is a powerful research tool and a lead compound for the development of therapeutics targeting the NKA-NK2 receptor system. Its high potency and selectivity allow for the precise investigation of the physiological and pathophysiological roles of NKA. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel NK2 receptor antagonists. Further research into the therapeutic potential of blocking NKA signaling holds promise for the treatment of a variety of disorders characterized by smooth muscle hyperreactivity, inflammation, and visceral pain.

References

Methodological & Application

GR 94800: Application Notes and Experimental Protocols for a Potent and Selective Tachykinin NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 94800 is a potent and selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Structurally, it is a linear heptapeptide with the sequence PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2. Its high affinity and selectivity for the NK2 receptor over NK1 and NK3 receptors make it a valuable tool for investigating the physiological and pathological roles of the NK2 receptor. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo research settings.

Mechanism of Action

This compound functions as a competitive antagonist at the tachykinin NK2 receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist, neurokinin A (NKA). This blockade inhibits the downstream signaling cascade typically initiated by NKA binding.

Tachykinin NK2 Receptor Signaling Pathway

The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins. Activation of the receptor by an agonist like NKA initiates the following signaling cascade:

  • Gq/11 Pathway : Activation of phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Increased intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.

  • Gs Pathway : Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

This compound, by blocking the binding of NKA, prevents the initiation of these signaling events.

NK2_Signaling_Pathway cluster_membrane Cell Membrane NK2R NK2 Receptor Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C Gq11->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts NKA Neurokinin A (NKA) NKA->NK2R Activates GR94800 This compound GR94800->NK2R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction cAMP cAMP ATP->cAMP Response Cellular Response cAMP->Response

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound from various in vitro studies.

Receptor SubtypeLigandParameterValueSpeciesReference
NK2This compoundpKB9.6-[1]
NK1This compoundpKB6.4-[1]
NK3This compoundpKB6.0-[1]
TissueCompetitorParameterValueSpeciesReference
Rat FundusThis compoundpIC508.4 - 9.5Rat
Rat ColonThis compoundpIC508.4 - 9.5Rat
Rat BladderThis compoundpIC508.4 - 9.5Rat
Rat Vas DeferensThis compoundpIC508.4 - 9.5Rat
TissueAgonistAntagonistParameterValueSpeciesReference
Rat Fundus[Lys5,MeLeu9,Nle10]NKA(4-10)SR 48968pA27.6 - 8.2Rat
Rat Bladder[Lys5,MeLeu9,Nle10]NKA(4-10)SR 48968pA27.6 - 8.2Rat
Rat Fundus[Lys5,MeLeu9,Nle10]NKA(4-10)MEN 10627pA27.6 - 8.2Rat
Rat Bladder[Lys5,MeLeu9,Nle10]NKA(4-10)MEN 10627pA27.6 - 8.2Rat

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the tachykinin NK2 receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells stably expressing the human tachykinin NK2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA) or another suitable radiolabeled NK2 receptor agonist.

  • This compound

  • Non-specific binding control: A high concentration of unlabeled Neurokinin A (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding).

    • 25 µL of unlabeled Neurokinin A (for non-specific binding).

    • 25 µL of the serially diluted this compound.

    • 25 µL of [¹²⁵I]-NKA (at a concentration close to its Kd).

    • 100 µL of the cell membrane suspension.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Serial Dilutions of this compound B Add Reagents to 96-well Plate (Buffer/NKA/GR 94800, [¹²⁵I]-NKA, Membranes) A->B C Incubate at Room Temperature (60-90 min) B->C D Terminate Reaction by Vacuum Filtration C->D E Wash Filters D->E F Measure Radioactivity E->F G Data Analysis (IC50 and Ki Calculation) F->G

Caption: Radioligand Binding Assay Workflow.
In Vitro Smooth Muscle Contraction Assay (Schild Analysis)

This protocol describes the determination of the antagonist potency (pA2 value) of this compound against Neurokinin A-induced smooth muscle contraction in an isolated tissue preparation.

Materials:

  • Animal model: Guinea pig.

  • Tissue: Trachea.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

  • Neurokinin A (NKA).

  • This compound.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Euthanize a guinea pig and dissect the trachea.

  • Prepare tracheal ring preparations (2-3 mm wide) and mount them in isolated organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.

  • Apply an optimal resting tension (e.g., 1 g) and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Obtain a cumulative concentration-response curve for NKA (e.g., 10⁻¹⁰ to 10⁻⁶ M).

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with a fixed concentration of this compound (e.g., 10⁻⁹ M) for a predetermined equilibration period (e.g., 30 minutes).

  • Obtain a second cumulative concentration-response curve for NKA in the presence of this compound.

  • Repeat steps 5-7 with increasing concentrations of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M).

  • Construct a Schild plot by plotting the log(concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line gives the pA2 value.

Schild_Analysis_Workflow A Prepare and Mount Guinea Pig Tracheal Rings B Equilibrate Tissues A->B C Generate Control NKA Concentration-Response Curve B->C D Wash and Re-equilibrate C->D E Incubate with this compound D->E F Generate NKA Concentration-Response Curve in presence of this compound E->F G Repeat with Increasing This compound Concentrations F->G H Construct Schild Plot and Determine pA2 G->H

Caption: Schild Analysis Workflow.
In Vivo Bronchoconstriction Model

This protocol outlines a method to evaluate the in vivo efficacy of this compound in a guinea pig model of neurokinin A-induced bronchoconstriction.

Materials:

  • Animal model: Male Dunkin-Hartley guinea pigs.

  • Anesthetic (e.g., pentobarbital).

  • Tracheostomy tube.

  • Ventilator.

  • Aerosol delivery system.

  • Pressure transducer to measure pulmonary inflation pressure.

  • Neurokinin A (NKA).

  • This compound.

  • Vehicle control (e.g., saline).

Procedure:

  • Anesthetize the guinea pig and perform a tracheostomy.

  • Connect the animal to a ventilator and monitor pulmonary inflation pressure.

  • Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or aerosol).

  • After a predetermined pretreatment time, challenge the animal with an aerosolized solution of NKA.

  • Record the peak increase in pulmonary inflation pressure as an index of bronchoconstriction.

  • Compare the bronchoconstrictor response in the this compound-treated group to the vehicle-treated group to determine the inhibitory effect of this compound.

Conclusion

This compound is a highly valuable pharmacological tool for studying the tachykinin NK2 receptor. Its potency and selectivity allow for precise investigation of the receptor's role in various physiological and disease processes. The protocols provided here offer a framework for characterizing the binding and functional activity of this compound in both in vitro and in vivo settings. Researchers should optimize these protocols based on their specific experimental conditions and objectives.

References

Application Notes and Protocols for GR 94800 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 94800 is a potent and selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. It is a linear heptapeptide with the structure PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2. Tachykinins, such as neurokinin A (NKA), are neuropeptides involved in a variety of physiological processes, including inflammation, smooth muscle contraction, and pain transmission. The NK2 receptor is the primary receptor for NKA. Antagonism of the NK2 receptor is a therapeutic strategy being investigated for conditions like irritable bowel syndrome (IBS) and asthma. These application notes provide an overview of the in vivo administration of this compound, including its mechanism of action, and detailed protocols for its use in relevant animal models.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Structure PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2[1](--INVALID-LINK--)
Molecular Formula C49H61N9O8[1](--INVALID-LINK--)
Molecular Weight 904.06 g/mol [1](--INVALID-LINK--)
Receptor Selectivity pKB for NK2 = 9.6[2](--INVALID-LINK--)
pKB for NK1 = 6.4[2](--INVALID-LINK--)
pKB for NK3 = 6.0[2](--INVALID-LINK--)

Mechanism of Action: NK2 Receptor Signaling Pathway

This compound acts as a competitive antagonist at the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neurokinin A (NKA), to the NK2 receptor typically initiates a signaling cascade that leads to various cellular responses. This compound blocks this binding, thereby inhibiting the downstream effects of NKA.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds and Activates GR94800 This compound GR94800->NK2R Binds and Inhibits Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

NK2 Receptor Signaling Pathway

In Vivo Administration Protocols

Due to its peptide nature, this compound is expected to have low oral bioavailability. Therefore, parenteral routes of administration such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) are recommended for in vivo studies. The optimal dose and vehicle should be determined empirically for each specific animal model and experimental design.

General Considerations for Vehicle Formulation

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound. A common starting point for peptide formulations is sterile, pyrogen-free saline (0.9% NaCl). For less soluble peptides, co-solvents or solubilizing agents may be necessary. It is crucial to perform vehicle-only control experiments to account for any effects of the formulation itself.

Vehicle ComponentPurposeConsiderations
Saline (0.9% NaCl) Primary solventEnsure sterility and isotonicity.
Phosphate-Buffered Saline (PBS) Primary solvent, pH bufferMaintains physiological pH.
Dimethyl Sulfoxide (DMSO) Co-solvent for poorly soluble compoundsUse at low concentrations (<5-10% of final volume) due to potential toxicity.
Polyethylene Glycol (PEG) Solubilizing agentDifferent molecular weights (e.g., PEG300, PEG400) can be tested.
Tween 80 / Cremophor EL Surfactants to increase solubilityCan have biological effects and should be used with caution and appropriate controls.
Experimental Workflow for In Vivo Administration

The following diagram outlines a general workflow for an in vivo study involving this compound.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization GR94800_Formulation This compound Formulation Dose_Calculation Dose Calculation GR94800_Formulation->Dose_Calculation Administration This compound Administration (e.g., IV, IP, SC) Dose_Calculation->Administration Disease_Induction Disease Model Induction (e.g., Asthma, IBS) Randomization->Disease_Induction Monitoring Monitoring of Clinical Signs Administration->Monitoring Disease_Induction->Administration Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biomarker_Analysis Biomarker Analysis Sample_Collection->Biomarker_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Data Analysis Biomarker_Analysis->Data_Analysis Histopathology->Data_Analysis

General In Vivo Experimental Workflow

Application in a Murine Model of Allergic Asthma

Objective: To evaluate the efficacy of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.

Materials:

  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile saline (0.9% NaCl)

  • Vehicle for this compound (e.g., sterile saline)

  • Mice (e.g., BALB/c, 6-8 weeks old)

Protocol:

  • Sensitization:

    • On day 0 and day 14, administer an intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in sterile saline.

    • A control group should receive an IP injection of saline with alum only.

  • Challenge:

    • From day 21 to day 23, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day.

    • The control group should be exposed to a saline aerosol.

  • This compound Administration:

    • Administer this compound (e.g., via IP or IV injection) at a predetermined dose 30-60 minutes prior to each OVA challenge.

    • The vehicle control group should receive an equivalent volume of the vehicle.

  • Assessment of Airway Inflammation and Hyperresponsiveness (Day 25):

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Histology: Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

Application in a Rat Model of Irritable Bowel Syndrome (IBS)

Objective: To assess the effect of this compound on visceral hypersensitivity in a rat model of post-inflammatory IBS.

Materials:

  • This compound

  • Trinitrobenzenesulfonic acid (TNBS)

  • Ethanol

  • Sterile saline (0.9% NaCl)

  • Vehicle for this compound (e.g., sterile saline)

  • Rats (e.g., Wistar or Sprague-Dawley, 200-250 g)

Protocol:

  • Induction of Colitis:

    • On day 0, under light anesthesia, instill 1 mL of TNBS (50 mg/mL in 50% ethanol) intrarectally via a catheter inserted 8 cm from the anus.

    • Keep the rat in a head-down position for a few minutes to ensure distribution of the TNBS.

    • A control group should receive a saline enema.

  • Recovery and Development of Visceral Hypersensitivity:

    • Allow the rats to recover for at least 2 weeks. During this period, the acute inflammation subsides, but visceral hypersensitivity persists.

  • This compound Administration:

    • On the day of the experiment (e.g., day 15), administer this compound (e.g., via IP or SC injection) at a predetermined dose 30-60 minutes before the assessment of visceral sensitivity.

    • The vehicle control group should receive an equivalent volume of the vehicle.

  • Assessment of Visceral Sensitivity:

    • Measure the visceromotor response (VMR) to colorectal distension (CRD).

    • Insert a balloon catheter into the colon and secure it.

    • Record the abdominal muscle contractions (electromyography) or visually score the abdominal withdrawal reflex in response to graded pressures of balloon inflation (e.g., 20, 40, 60, 80 mmHg).

    • Compare the VMR between the this compound-treated and vehicle-treated groups.

Pharmacokinetics

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
t1/2 Half-life
AUC Area under the plasma concentration-time curve
Bioavailability The fraction of the administered dose that reaches systemic circulation

Note: The protocols provided are templates and may require optimization based on specific experimental goals and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols: GR 94800 Solubility and Use in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of GR 94800, a potent and selective tachykinin NK₂ receptor antagonist, in Dimethyl Sulfoxide (DMSO). This document includes protocols for the preparation of this compound stock solutions and their application in a typical in vitro cell-based assay.

Data Presentation: Solubility of this compound

SolventReported SolubilityMolarity (at specified concentration)Notes
DMSOData not availableNot applicableEmpirical determination is recommended.
EthanolSoluble to 4 mg/mL~4.42 mMData from a commercial supplier.

Molecular Weight of this compound: 904.08 g/mol

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a stock solution of this compound in DMSO. Due to the lack of specific solubility data, a conservative starting concentration is recommended, with the option to increase it based on observed solubility.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add a precise volume of anhydrous, sterile DMSO to the tube to achieve the desired initial concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) can be used to aid solubility if precipitation occurs.

  • Observation: Visually inspect the solution for any undissolved particles. If the compound is fully dissolved, this can be considered your stock solution. If not, the concentration exceeds the solubility limit and should be adjusted accordingly.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.

Protocol 2: In Vitro Assay for NK₂ Receptor Antagonism

This protocol outlines a general workflow for evaluating the antagonist activity of this compound on the tachykinin NK₂ receptor in a cell-based assay. This often involves measuring the inhibition of agonist-induced intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human tachykinin NK₂ receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound DMSO stock solution (from Protocol 1)

  • NK₂ receptor agonist (e.g., Neurokinin A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture: Culture the NK₂ receptor-expressing cells in appropriate medium supplemented with FBS and antibiotics.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. Also, prepare the NK₂ receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Antagonist Incubation: Wash the cells to remove excess dye and add the diluted this compound solutions to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Initiate the reading and, after establishing a baseline fluorescence, inject the NK₂ receptor agonist into the wells.

  • Data Analysis: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium signal. Calculate IC₅₀ values to quantify the potency of this compound.

Mandatory Visualizations

GR94800_Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock in DMSO antagonist_incubation Incubate with this compound prep_compound->antagonist_incubation prep_cells Culture & Seed NK2R-expressing Cells dye_loading Load Cells with Calcium Dye prep_cells->dye_loading prep_agonist Prepare NK2 Agonist Solution agonist_injection Inject NK2 Agonist prep_agonist->agonist_injection dye_loading->antagonist_incubation antagonist_incubation->agonist_injection signal_detection Measure Fluorescence agonist_injection->signal_detection data_analysis Calculate IC50 Value signal_detection->data_analysis

Caption: Experimental workflow for evaluating this compound.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKA Neurokinin A (Agonist) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds & Activates GR94800 This compound (Antagonist) GR94800->NK2R Binds & Inhibits Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Tachykinin NK₂ Receptor Signaling Pathway.

Application Notes for GR 94800

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GR 94800 is a potent and highly selective non-peptide antagonist for the tachykinin NK₂ receptor. Tachykinins, including neurokinin A (NKA), are a family of neuropeptides that mediate a variety of biological effects through their interaction with three distinct G-protein coupled receptors: NK₁, NK₂, and NK₃. The NK₂ receptor is predominantly involved in processes such as smooth muscle contraction (particularly in the airways and gastrointestinal tract), inflammation, and nociception. Due to its high affinity and selectivity for the NK₂ receptor, this compound serves as an invaluable pharmacological tool for researchers investigating the physiological and pathological roles of the NKA/NK₂ receptor system. These notes provide essential information regarding the preparation, storage, and application of this compound solutions for experimental use.

Chemical and Physical Properties

This compound is a synthetic peptide derivative with the sequence PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH₂.[1] Its key properties are summarized below.

PropertyValueReference
CAS Number 141636-65-9[1][2]
Molecular Formula C₄₉H₆₁N₉O₈[1][3]
Molecular Weight 904.06 g/mol [1][3]
Appearance White to off-white solidN/A
Solubility Soluble in ethanol to 4 mg/mL[2][3]
Storage (Solid) Desiccate at -20 ± 5 °C[1][3]
Biological Activity & Selectivity

This compound functions as a competitive antagonist at the NK₂ receptor, effectively blocking the downstream signaling initiated by endogenous ligands like Neurokinin A. Its selectivity is a critical feature, allowing for the specific interrogation of NK₂ receptor-mediated pathways without significantly affecting NK₁ or NK₃ receptor activities at typical working concentrations.

Receptor TargetpK₋B ValuePotency/Selectivity NotesReference
Tachykinin NK₂ 9.6Potent antagonism[2][4][5]
Tachykinin NK₁ 6.4~1500-fold lower affinity than for NK₂[2][4][5]
Tachykinin NK₃ 6.0~4000-fold lower affinity than for NK₂[2][4][5]

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution

This protocol describes the preparation of a 1 mM stock solution in ethanol, which can be used for subsequent dilutions in aqueous buffers for various assays.

Materials:

  • This compound solid (trifluoroacetate salt)

  • Anhydrous Ethanol (≥99.5%)

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer and sonicator bath

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh out a precise amount of this compound solid (e.g., 1 mg) into a sterile microcentrifuge tube. Perform this step quickly to minimize moisture absorption.

  • Solvent Addition: Calculate the required volume of ethanol to achieve a 1 mM concentration. Using the molecular weight of 904.06 g/mol :

    • Volume (µL) = [Weight (mg) / 904.06 ( g/mol )] * 1,000,000

    • For 1 mg, the required volume is approximately 1106 µL.

  • Dissolution: Add the calculated volume of anhydrous ethanol to the tube containing the this compound solid.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[3]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

ParameterValue
Stock Concentration 1 mM
Solvent Anhydrous Ethanol
Storage Temperature -20°C or -80°C
Short-term Stability 1 month at -20°C
Long-term Stability 6 months at -80°C
Protocol 2: Representative Application - In Vitro NK₂ Receptor Functional Assay (Calcium Flux)

This protocol provides a representative methodology for using this compound to antagonize NKA-induced calcium mobilization in a cell line endogenously or recombinantly expressing the human NK₂ receptor.

Materials:

  • HEK293 cells expressing the human NK₂ receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Neurokinin A (NKA) solution (agonist)

  • 1 mM this compound stock solution (antagonist)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the NK₂-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 60 minutes at 37°C.

  • Wash: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound from the 1 mM stock solution in Assay Buffer. Add the desired concentrations of this compound to the wells (e.g., 10 µL of a 10x solution to achieve final concentrations ranging from 1 nM to 10 µM). Include vehicle control wells (containing the same final concentration of ethanol as the highest this compound concentration). Incubate for 20-30 minutes at room temperature.

  • Agonist Stimulation & Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence (e.g., Ex/Em = 485/525 nm). Establish a stable baseline reading for 10-20 seconds.

  • Injection: Using the plate reader's injector, add a pre-determined concentration of NKA (e.g., the EC₈₀ concentration) to all wells and continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.

Visualizations: Pathways and Workflows

GR94800_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK2R NK₂ Receptor (GPCR) Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG NKA Neurokinin A (Agonist) NKA->NK2R Binds & Activates GR94800 This compound (Antagonist) GR94800->NK2R Binds & Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca_release->Response PKC->Response

Caption: Antagonistic action of this compound on the NK₂ receptor signaling pathway.

Solution_Prep_Workflow start Start: Obtain this compound Solid equilibrate Equilibrate vial to Room Temperature start->equilibrate weigh Weigh precise amount of this compound equilibrate->weigh calculate Calculate required volume of Ethanol for 1 mM weigh->calculate add_solvent Add Ethanol to solid calculate->add_solvent dissolve Vortex and/or Sonicate until fully dissolved add_solvent->dissolve check Is solution clear? dissolve->check check->dissolve No aliquot Aliquot into single-use tubes check->aliquot Yes store Store at -20°C or -80°C aliquot->store end End: Ready for Dilution store->end

Caption: Workflow for the preparation of a this compound stock solution.

References

Application Notes and Protocols for Studying Visceral Hypersensitivity with GR 94800

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a key pathophysiological feature of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain from internal organs in response to normal or mildly noxious stimuli. The tachykinin neurokinin-2 (NK2) receptor and its endogenous ligand, neurokinin A (NKA), are implicated in the modulation of visceral pain perception. GR 94800 is a selective antagonist of the NK2 receptor, making it a valuable pharmacological tool for investigating the role of this signaling pathway in visceral hypersensitivity. These application notes provide detailed protocols for utilizing this compound in preclinical models of visceral pain and summarize the expected outcomes.

Tachykinin NK2 receptors are expressed in the gastrointestinal tract of laboratory animals and humans and are involved in regulating intestinal motor functions, secretions, inflammation, and visceral sensitivity.[1] Hyperalgesia in response to intraluminal volume signals is thought to be mediated by the stimulation of NK2 receptors located on the peripheral branches of primary afferent neurons.[1][2] Consequently, NK2 receptor antagonists can reduce the hyper-responsiveness that occurs following intestinal inflammation or the application of stressful stimuli to animals.[2]

Data Presentation

Compound Experimental Model Animal Model Key Efficacy Readout Expected Outcome with this compound Reference
This compoundNeurokinin A-induced intestinal responsesIn vitro intestinal preparationsAbolition of excitatory and inhibitory junction potentialsComplete blockade of NKA-induced responses[1]
Selective NK2 AntagonistsColorectal Distension (CRD)RatAbdominal Withdrawal Reflex (AWR) Score / Visceromotor Response (VMR)Dose-dependent reduction in AWR scores and VMR amplitude[1][3]
Selective NK2 AntagonistsStress-induced visceral hyperalgesiaRatIncreased VMR to CRDAttenuation of stress-induced increase in VMR[2]
Selective NK2 AntagonistsInflammation-induced visceral hyperalgesiaRatIncreased VMR to CRDReduction of inflammation-induced increase in VMR[2]

Experimental Protocols

Induction of Visceral Hypersensitivity via Colorectal Distension (CRD) in Rats

This protocol describes a common method for inducing a quantifiable visceral pain response in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Latex balloon (e.g., made from a glove finger), 4-7 cm in length

  • Flexible tubing (e.g., Tygon)

  • Barostat or pressure-controlled inflation device

  • Electromyography (EMG) recording equipment (for VMR) or a scoring system for Abdominal Withdrawal Reflex (AWR)

  • This compound

  • Vehicle (e.g., saline, DMSO)

Procedure:

  • Animal Preparation: House rats individually and allow them to acclimate to the facility for at least one week. For VMR studies, surgically implant EMG electrodes into the external oblique abdominal musculature and allow for a one-week recovery period. For AWR studies, no surgery is required.

  • Balloon Insertion: On the day of the experiment, lightly anesthetize the rat. Gently insert the lubricated balloon intra-anally into the descending colon and rectum, with the distal end of the balloon positioned approximately 1 cm from the anus. Secure the tubing to the base of the tail.

  • Acclimation: Place the rat in a small, confined space (e.g., a clear plastic box) and allow it to acclimate for at least 30 minutes after waking from anesthesia.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous) at a predetermined time before the CRD procedure.

  • Colorectal Distension and Measurement:

    • For Abdominal Withdrawal Reflex (AWR) Scoring: Inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg or 2.67, 5.33, 8.00, 10.67 kPa) in a graded manner.[4] Each distension should last for a set duration (e.g., 10-20 seconds) with a rest period in between. Score the behavioral response using a standardized AWR scale (e.g., 0 = no response, 1 = brief head movement, 2 = contraction of abdominal muscles, 3 = lifting of the abdomen, 4 = body arching and lifting of pelvic structures).[4]

    • For Visceromotor Response (VMR) Measurement: Record the EMG activity of the abdominal muscles before, during, and after each balloon inflation at graded pressures. The VMR is quantified as the increase in EMG signal during distension compared to the baseline.[5][6]

  • Data Analysis: Compare the AWR scores or VMR amplitudes between the this compound-treated and vehicle-treated groups at each distension pressure. A significant reduction in the response in the this compound group indicates an analgesic effect.

Model of Stress-Induced Visceral Hypersensitivity

This protocol can be used to investigate the effect of this compound on visceral hypersensitivity induced by psychological stress.

Procedure:

  • Stress Induction: A common method is Water Avoidance Stress (WAS). Place rats on a small platform in the middle of a container filled with warm water for a set period (e.g., 1 hour) daily for several consecutive days.

  • Assessment of Hypersensitivity: Following the stress period, perform the Colorectal Distension (CRD) procedure as described in Protocol 1 to assess for the development of visceral hypersensitivity (i.e., an increased AWR or VMR compared to non-stressed control animals).

  • Drug Testing: Administer this compound or vehicle before the final stress session or before the CRD assessment to determine its ability to prevent or reverse stress-induced hypersensitivity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of NK2 Receptor in Visceral Pain

Neurokinin A (NKA), released from sensory nerve endings in the gut in response to noxious stimuli or inflammation, binds to the tachykinin NK2 receptor on primary afferent neurons.[1] The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit. This initiates a downstream signaling cascade that leads to the sensitization of the neuron and an increased pain signal transmission to the central nervous system. This compound, as a selective NK2 receptor antagonist, blocks the initial binding of NKA, thereby inhibiting this entire signaling cascade.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Primary Afferent Neuron) NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gaq Gαq NK2R->Gaq Activates GR94800 This compound GR94800->NK2R Blocks PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Nociceptor_Sensitization Nociceptor Sensitization (e.g., TRPV1 phosphorylation) PKC->Nociceptor_Sensitization Leads to Pain_Signal Increased Pain Signal Transmission Nociceptor_Sensitization->Pain_Signal Results in Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_measurement Measurement of Visceral Pain cluster_analysis Data Analysis and Conclusion Animal_Model Select Animal Model (e.g., Rat) Induce_VH Induce Visceral Hypersensitivity (e.g., CRD, Stress, Inflammation) Animal_Model->Induce_VH Vehicle_Group Administer Vehicle Induce_VH->Vehicle_Group GR94800_Group Administer this compound (Dose-Response) Induce_VH->GR94800_Group Measure_Response Measure Pain Response (AWR or VMR) Vehicle_Group->Measure_Response GR94800_Group->Measure_Response Data_Analysis Analyze and Compare Data between Groups Measure_Response->Data_Analysis Conclusion Draw Conclusions on This compound Efficacy Data_Analysis->Conclusion

References

Application of GR 94800 in Inflammatory Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 94800 is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.[1] Tachykinins, such as neurokinin A (NKA), are neuropeptides that play a significant role in mediating inflammatory responses, particularly in the respiratory and gastrointestinal tracts.[2][3] The activation of NK2 receptors, predominantly by NKA, is implicated in processes such as smooth muscle contraction, vasodilation, and neurogenic inflammation.[2][3] Consequently, this compound presents a valuable tool for investigating the role of the tachykinin NK2 receptor in various inflammatory conditions and for the preclinical assessment of potential therapeutic agents targeting this pathway.

These application notes provide detailed protocols for the use of this compound in two well-established animal models of inflammation: the ovalbumin-sensitized guinea pig model of allergic asthma and the acetic acid-induced colitis model in rats.

Mechanism of Action and Signaling Pathway

Tachykinin NK2 receptors are G-protein coupled receptors (GPCRs). Upon binding of their endogenous ligand, neurokinin A (NKA), the receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the recruitment and activation of inflammatory cells.[3]

This compound acts as a competitive antagonist at the NK2 receptor, blocking the binding of NKA and thereby inhibiting the downstream signaling events that contribute to the inflammatory response.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor (GPCR) NKA->NK2R Binds & Activates GR94800 This compound GR94800->NK2R Binds & Inhibits PLC Phospholipase C (PLC) NK2R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Inflammatory_Response Inflammatory Response Ca_release->Inflammatory_Response PKC->Inflammatory_Response

Caption: Tachykinin NK2 Receptor Signaling Pathway and Inhibition by this compound.

Application in an Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma

This model mimics key features of human allergic asthma, including airway hyperresponsiveness and eosinophilic inflammation. Neurokinins are known to play a role in the pathophysiology of asthma.

Experimental Protocol

Asthma_Workflow cluster_sensitization Sensitization Phase (Days 0 & 7) cluster_treatment Treatment Phase (e.g., Day 21) cluster_challenge Challenge Phase (Day 21) cluster_assessment Assessment Phase (24h post-challenge) Sensitization Sensitize guinea pigs with intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide. Treatment Administer this compound or vehicle (e.g., intravenously or orally) prior to OVA challenge. Sensitization->Treatment Challenge Expose guinea pigs to an aerosol of ovalbumin to induce an asthmatic response. Treatment->Challenge AHR Measure airway hyperresponsiveness (AHR) to histamine or methacholine. Challenge->AHR BAL Perform bronchoalveolar lavage (BAL) to collect fluid and cells. Challenge->BAL Cell_Count Determine total and differential inflammatory cell counts (especially eosinophils) in BAL fluid. BAL->Cell_Count Cytokines Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid using ELISA. BAL->Cytokines Colitis_Workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_assessment Assessment Induction Induce colitis in rats by intrarectal administration of acetic acid. Treatment Administer this compound or vehicle (e.g., orally or intraperitoneally) daily for a set period. Induction->Treatment DAI Monitor Disease Activity Index (DAI): body weight loss, stool consistency, and bleeding. Treatment->DAI Sacrifice Sacrifice animals and collect colon tissue. Treatment->Sacrifice Macroscopic Assess macroscopic damage score of the colon. Sacrifice->Macroscopic Histology Perform histological analysis of colon sections (H&E staining). Sacrifice->Histology MPO Measure myeloperoxidase (MPO) activity in colon tissue as an index of neutrophil infiltration. Sacrifice->MPO Cytokines Measure cytokine levels (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates using ELISA. Sacrifice->Cytokines

References

Application Notes and Protocols for GR 94800 in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 94800 is a potent and highly selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Initially misidentified in some contexts, it is crucial to note that this compound is not a dopamine D3 receptor agonist. Its primary mechanism of action is the blockade of NK2 receptors, which are predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, as well as in some discrete regions of the central nervous system.[1][2] This makes this compound a valuable tool for investigating the physiological and pathological roles of the NK2 receptor and for the preclinical assessment of potential therapeutic agents targeting this receptor.

Tachykinins, such as neurokinin A (NKA), are the endogenous ligands for NK2 receptors and are involved in a variety of biological processes, including smooth muscle contraction, inflammation, and pain transmission.[2][3] By antagonizing the effects of NKA and other tachykinins at the NK2 receptor, this compound can be utilized in rodent models to study conditions like irritable bowel syndrome, asthma, and other inflammatory disorders.[2][3]

This document provides detailed application notes and protocols for the use of this compound in rodent studies, based on available preclinical data.

Data Presentation

In Vitro Potency of this compound
ParameterSpeciesTissue/SystemValueReference
pIC50RatFundus, Colon, Bladder, Vas Deferens8.4 - 9.5[4]
Functional AntagonismRatIntestinal TissueAbolished NKA-induced responses[2]

Note: Specific in vivo dosage information for this compound in rodent studies is not widely published. The provided protocols are based on general practices for administering peptide-based antagonists and data from in vitro studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model.

Experimental Protocols

General Considerations for Rodent Studies
  • Animal Models: The choice of rodent model will depend on the research question. For studying gastrointestinal motility, models of intestinal inflammation or stress-induced hypermotility can be used.[2] For respiratory studies, models of allergen-induced airway inflammation are relevant.[5]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Data Analysis: To evaluate compound-related effects on physiological parameters like body weight and food consumption, a repeated-measures ANOVA is a recommended statistical approach.[6]

Preparation of this compound Solution
  • Vehicle Selection: Due to its peptide nature, this compound is typically dissolved in a sterile, isotonic saline solution. A small percentage of a solubilizing agent, such as DMSO or Tween 80, may be required for higher concentrations, but compatibility with the administration route must be confirmed.

  • Concentration: The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the animals, ensuring the injection volume is within recommended limits.[7][8]

  • Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile container, dissolve the powder in the chosen vehicle.

    • If necessary, gently warm or vortex the solution to aid dissolution.

    • Filter the final solution through a 0.22 µm sterile filter to ensure sterility, especially for intravenous or intraperitoneal administration.

Administration of this compound to Rodents

The choice of administration route depends on the desired systemic exposure and the experimental design. Common routes for systemic administration in rodents include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[7][8][9]

Intravenous (IV) Injection (Tail Vein)

  • Animal Restraint: Properly restrain the mouse or rat to immobilize the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins and slowly inject the this compound solution.

  • Volume: The maximum recommended bolus injection volume for mice is <0.2 ml and for rats is weight-dependent but should be minimized.[7]

Intraperitoneal (IP) Injection

  • Animal Restraint: Firmly restrain the rodent, exposing the abdomen.

  • Injection Site: Locate the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Injection: Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity and inject the solution.

  • Volume: Recommended maximum IP injection volumes are up to 2-3 ml for mice and can be higher for rats depending on their size.[7]

Subcutaneous (SC) Injection

  • Animal Restraint: Grasp the loose skin over the back or flank to form a "tent."

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent and inject the solution.

  • Volume: Subcutaneous injection volumes can be larger than IV or IP, but should still be kept to a minimum to avoid discomfort.

Mandatory Visualizations

Tachykinin NK2 Receptor Signaling Pathway

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R binds Gq11 Gq/11 NK2R->Gq11 activates Gs Gs NK2R->Gs activates GR94800 This compound GR94800->NK2R blocks PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Smooth_muscle Smooth Muscle Contraction Ca_release->Smooth_muscle Inflammation Inflammation PKC->Inflammation AC_inhibit Adenylyl Cyclase (Inhibition) Gs->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Workflow for a Rodent Study with this compound

Experimental_Workflow start Start: Rodent Model Selection (e.g., Inflammatory Bowel Disease Model) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (e.g., body weight, disease activity index) acclimatization->baseline randomization Randomization into Groups (Vehicle vs. This compound) baseline->randomization treatment Treatment Administration (e.g., daily IP injection) randomization->treatment monitoring Ongoing Monitoring (clinical signs, body weight) treatment->monitoring endpoint Endpoint Measurements (e.g., tissue collection, histological analysis, biomarker assessment) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: A typical experimental workflow for a rodent study investigating the effects of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using GR 94800

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 94800 is a potent and highly selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] The tachykinin family of neuropeptides, which includes neurokinin A (NKA), neurokinin B (NKB), and substance P (SP), mediates a wide range of physiological processes through activation of three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. The NK2 receptor is predominantly activated by NKA and is implicated in various conditions, including inflammatory responses, smooth muscle contraction, and pain transmission. The high selectivity of this compound for the NK2 receptor makes it an invaluable tool for elucidating the physiological and pathological roles of this receptor and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in common cell-based functional assays to characterize its antagonist activity at the NK2 receptor. The primary assays described are the calcium flux assay, which measures the Gq-mediated signaling pathway, and the cyclic AMP (cAMP) accumulation assay, which assesses the Gs-mediated pathway.

Mechanism of Action and Signaling Pathways

The tachykinin NK2 receptor is a class A GPCR that can couple to multiple G protein subtypes, primarily Gq/11 and Gs.[2] This dual coupling allows the receptor to initiate two distinct downstream signaling cascades upon activation by an agonist like Neurokinin A (NKA).

  • Gq Signaling Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators.

  • Gs Signaling Pathway: Coupling to the Gs protein results in the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP can be quantified using various methods, including competitive immunoassays.

This compound acts as a competitive antagonist at the NK2 receptor, binding to the receptor and preventing the binding and subsequent signaling of agonists like NKA.

NK2 Receptor Signaling Pathway Diagram

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK2R NK2 Receptor Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts NKA Neurokinin A (Agonist) NKA->NK2R Activates GR94800 This compound (Antagonist) GR94800->NK2R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Cellular_Response_Gq Cellular Response (e.g., muscle contraction) Ca_ER->Cellular_Response_Gq PKC->Cellular_Response_Gq cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response_Gs Cellular Response (e.g., gene transcription) PKA->Cellular_Response_Gs

Caption: NK2 Receptor Signaling Pathways.

Data Presentation

The antagonist activity of this compound can be quantified using various parameters obtained from cell-based assays. The following table summarizes key quantitative data for this compound.

ParameterValueAssay TypeCell Line/TissueReference
pKB 9.6Functional Antagonism-[1]
pA2 6.0 ± 0.4Functional AntagonismRat Spinal Cord[1]
pA2 5.4 ± 0.3Functional AntagonismGerbil Spinal Cord[1]
pA2 4.8 ± 0.1Functional Antagonism-[1]
Selectivity NK2 >> NK1 > NK3Radioligand Binding-[1]
pKB (NK1) 6.4Functional Antagonism-[1]
pKB (NK3) 6.0Functional Antagonism-[1]

Experimental Protocols

Recommended Cell Lines
  • CHO-K1 (Chinese Hamster Ovary): A common cell line for stable or transient expression of recombinant GPCRs, including the NK2 receptor. They provide a low background of endogenous GPCR activity.

  • HEK293 (Human Embryonic Kidney): Another widely used cell line for GPCR expression and signaling studies. They are easily transfected and grow rapidly.

It is recommended to use a cell line stably expressing the human NK2 receptor for consistent and reproducible results.

Calcium Flux Assay (Gq Pathway)

This protocol describes the measurement of intracellular calcium mobilization following NK2 receptor activation and its inhibition by this compound.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human NK2 receptor

  • Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293) with 10% FBS

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (optional, to prevent dye leakage)

  • Neurokinin A (NKA) as the agonist

  • This compound as the antagonist

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Culture:

    • Culture the NK2 receptor-expressing cells in T-75 flasks until they reach 80-90% confluency.

    • The day before the assay, seed the cells into the microplates at an appropriate density to form a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. Often, this involves dissolving the dye in DMSO and then diluting it in assay buffer. Probenecid can be included at this step.

    • Aspirate the cell culture medium from the plates and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a stock solution of NKA in assay buffer. The final concentration used should be the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in an agonist dose-response experiment.

  • Antagonist Incubation:

    • After dye loading, wash the cells gently with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the respective wells. For control wells, add assay buffer only.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a stable baseline reading for each well.

    • Inject the EC80 concentration of NKA into all wells simultaneously.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Calcium Flux Assay Workflow

Calcium_Flux_Workflow start Start seed_cells Seed NK2R-expressing cells in microplate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells add_antagonist Add serial dilutions of this compound wash_cells->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist read_baseline Measure baseline fluorescence in plate reader incubate_antagonist->read_baseline inject_agonist Inject NKA (EC80) read_baseline->inject_agonist read_response Measure fluorescence response over time inject_agonist->read_response analyze_data Analyze data and determine IC50 read_response->analyze_data end End analyze_data->end

Caption: Calcium Flux Assay Workflow.

cAMP Accumulation Assay (Gs Pathway)

This protocol outlines the measurement of intracellular cAMP levels in response to NK2 receptor stimulation and its inhibition by this compound.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human NK2 receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Neurokinin A (NKA) as the agonist

  • This compound as the antagonist

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)

  • 96- or 384-well microplates

Protocol:

  • Cell Culture:

    • Culture and seed the NK2 receptor-expressing cells in microplates as described for the calcium flux assay.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.

    • Prepare a stock solution of NKA in assay buffer. The final concentration should be the EC80, predetermined in an agonist dose-response experiment.

  • Antagonist and Agonist Incubation:

    • Aspirate the cell culture medium and wash the cells with assay buffer.

    • Add the this compound dilutions to the appropriate wells.

    • Immediately add the EC80 concentration of NKA to all wells except the basal control wells.

    • Incubate the plate at room temperature or 37°C for the time recommended by the cAMP detection kit manufacturer (typically 15-60 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit. This step releases the intracellular cAMP.

    • Add the detection reagents from the kit to the cell lysates.

    • Incubate as recommended to allow for the detection reaction to occur.

  • Measurement:

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader compatible with the detection kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

cAMP Accumulation Assay Workflow

cAMP_Assay_Workflow start Start seed_cells Seed NK2R-expressing cells in microplate start->seed_cells wash_cells Wash cells seed_cells->wash_cells add_compounds Add this compound dilutions and NKA (EC80) wash_cells->add_compounds incubate_compounds Incubate to allow cAMP accumulation add_compounds->incubate_compounds lyse_cells Lyse cells to release intracellular cAMP incubate_compounds->lyse_cells add_detection_reagents Add cAMP detection reagents lyse_cells->add_detection_reagents incubate_detection Incubate for detection reaction add_detection_reagents->incubate_detection measure_signal Measure signal with a plate reader incubate_detection->measure_signal analyze_data Analyze data and determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: cAMP Accumulation Assay Workflow.

Conclusion

This compound is a powerful and selective tool for studying the function of the tachykinin NK2 receptor. The detailed protocols provided in these application notes for calcium flux and cAMP accumulation assays offer robust methods for characterizing the antagonist activity of this compound and other potential NK2 receptor modulators in a cell-based setting. By utilizing these assays, researchers can gain valuable insights into the pharmacology of the NK2 receptor and its role in various physiological and pathological processes.

References

Application Notes and Protocols: GR 94800 in Respiratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 94800 is a potent and highly selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, such as neurokinin A (NKA), are neuropeptides released from sensory nerves in the airways that can induce potent bronchoconstriction, airway hyperreactivity, and inflammatory responses, all of which are hallmark features of respiratory diseases like asthma. The NK2 receptor is the primary mediator of NKA-induced contraction of airway smooth muscle. Consequently, as a selective NK2 receptor antagonist, this compound serves as a valuable research tool for investigating the role of the NKA/NK2 receptor pathway in the pathophysiology of respiratory diseases and for the preclinical evaluation of potential therapeutic agents targeting this pathway.

These application notes provide an overview of the pharmacological properties of this compound, detailed protocols for its use in key in vitro respiratory research models, and a summary of its receptor binding affinities.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

This table summarizes the binding affinities of this compound for the three tachykinin receptors (NK1, NK2, and NK3), highlighting its selectivity for the NK2 receptor. The data is presented as pKb values, which is the negative logarithm of the antagonist's dissociation constant. A higher pKb value indicates a stronger binding affinity.

ReceptorpKb ValueReference
NK29.6[1]
NK16.4[1]
NK36.0[1]

Signaling Pathway

The activation of the NK2 receptor by its endogenous ligand, neurokinin A (NKA), on airway smooth muscle cells initiates a signaling cascade that leads to bronchoconstriction. The following diagram illustrates this pathway.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Ca_ion Ca²⁺ PKC->Contraction Contributes to GR94800 This compound GR94800->NK2R Antagonizes

Tachykinin NK2 Receptor Signaling Pathway in Airway Smooth Muscle

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Potency in Guinea Pig Tracheal Rings

This protocol describes an organ bath experiment to determine the potency of this compound in antagonizing NKA-induced contraction of isolated guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs (250–700 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1)

  • Neurokinin A (NKA)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig by a humane method.

    • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into 4-5 mm wide rings.

    • Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[2]

  • Equilibration:

    • Apply an initial resting tension of 1 g to each tracheal ring.

    • Allow the tissues to equilibrate for at least 60 minutes, washing them with fresh Krebs-Henseleit solution every 15 minutes.[2][3]

  • Contraction with NKA:

    • After the equilibration period, obtain a cumulative concentration-response curve for NKA by adding it to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M).

    • Record the isometric contraction until a maximal response is achieved.

    • Wash the tissues repeatedly with Krebs-Henseleit solution to return to baseline tension.

  • Inhibition with this compound:

    • Incubate the tracheal rings with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

    • Following incubation, repeat the cumulative concentration-response curve for NKA in the presence of this compound.

    • Repeat this procedure with different concentrations of this compound to determine its inhibitory effect in a dose-dependent manner.

  • Data Analysis:

    • Express the contractile responses to NKA as a percentage of the maximal contraction.

    • Plot the concentration-response curves for NKA in the absence and presence of different concentrations of this compound.

    • Calculate the EC50 values for NKA in each condition.

    • The potency of this compound can be expressed as a pA2 value, which is a measure of the antagonist's affinity.

Protocol 2: In Vivo Evaluation of this compound on Allergen-Induced Bronchoconstriction in Guinea Pigs

This protocol outlines a method to assess the efficacy of this compound in an in vivo model of allergic asthma.

Materials:

  • Ovalbumin (OVA)-sensitized guinea pigs

  • This compound

  • Vehicle control (e.g., saline)

  • Aerosol delivery system

  • Whole-body plethysmograph to measure airway resistance

Procedure:

  • Animal Sensitization:

    • Sensitize guinea pigs to ovalbumin (OVA) using an established protocol. This typically involves intraperitoneal injections of OVA followed by aerosol challenges.

  • Drug Administration:

    • Administer this compound or vehicle control to the sensitized guinea pigs. The route of administration can be intravenous, intraperitoneal, or via inhalation, depending on the experimental design.

  • Allergen Challenge:

    • After a specified pretreatment time, place the animals in a whole-body plethysmograph and expose them to an aerosolized solution of OVA to induce bronchoconstriction.

  • Measurement of Airway Response:

    • Continuously monitor and record airway resistance (or other relevant lung function parameters) before, during, and after the OVA challenge.

  • Data Analysis:

    • Calculate the peak increase in airway resistance following the OVA challenge for both the this compound-treated and vehicle-treated groups.

    • Compare the results between the two groups to determine the protective effect of this compound against allergen-induced bronchoconstriction. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess significance.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of asthma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_prep Isolate Guinea Pig Trachea organ_bath Mount Tracheal Rings in Organ Bath invitro_prep->organ_bath nka_crc NKA Concentration-Response Curve (Baseline) organ_bath->nka_crc gr94800_inc Incubate with this compound nka_crc->gr94800_inc nka_crc_post NKA Concentration-Response Curve (Post-GR 94800) gr94800_inc->nka_crc_post pa2_calc Calculate pA2 Value nka_crc_post->pa2_calc end End pa2_calc->end sensitization Sensitize Guinea Pigs to Ovalbumin drug_admin Administer this compound or Vehicle sensitization->drug_admin allergen_challenge Ovalbumin Aerosol Challenge drug_admin->allergen_challenge lung_function Measure Lung Function (e.g., Airway Resistance) allergen_challenge->lung_function data_analysis Compare Airway Response Between Groups lung_function->data_analysis data_analysis->end start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Preclinical Evaluation Workflow for this compound

References

Troubleshooting & Optimization

GR 94800 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of GR 94800 in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For initial reconstitution of lyophilized this compound, it is recommended to use a small amount of an organic solvent in which it is known to be soluble, such as ethanol (soluble up to 4 mg/mL).[1][2] After initial dissolution, you can slowly add your aqueous buffer of choice to reach the desired final concentration. This method helps to avoid precipitation of the hydrophobic peptide-like molecule in a purely aqueous environment.

Q2: What are the optimal storage conditions for this compound solutions?

A2: Lyophilized this compound should be stored at -20 ± 5 °C.[3] Once reconstituted, it is crucial to minimize degradation. For short-term storage (up to one month), solutions can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[2] Repeated freezing and thawing can lead to peptide degradation and aggregation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution is a critical factor influencing the stability of peptides and peptide-like molecules.[3][4] Extreme pH values (highly acidic or highly basic) can catalyze the hydrolysis of peptide bonds, leading to the degradation of this compound.[4][5] While the optimal pH for this compound is not specifically documented, most peptides exhibit maximum stability at a pH range of 4-6. It is advisable to perform pilot stability studies at your intended experimental pH.

Q4: What are the likely degradation pathways for this compound in an aqueous solution?

A4: Based on the structure of this compound (PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2), potential degradation pathways in aqueous solutions include:

  • Hydrolysis: Cleavage of the peptide bonds, particularly at labile sites, can be accelerated by acidic or basic conditions.

  • Oxidation: The Tryptophan (Trp) residue is susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions.[5][6]

  • Deamidation: Although this compound does not contain Asparagine or Glutamine, which are most prone to deamidation, this pathway is a common degradation route for many peptides.[6]

The presence of D-amino acids (D-Trp and D-Pro) in this compound is expected to confer significant resistance to enzymatic degradation by proteases.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation upon adding aqueous buffer The compound has low solubility in purely aqueous solutions due to its hydrophobic nature. The pH of the buffer may be at or near the isoelectric point of the molecule.- Re-dissolve the precipitate in a minimal amount of organic solvent (e.g., ethanol) before adding the aqueous buffer slowly while vortexing.- Adjust the pH of the buffer. For hydrophobic peptides, solubility can sometimes be improved at slightly acidic or basic pH, depending on the overall charge of the molecule.[5]
Loss of biological activity over time The compound is degrading in the aqueous solution. This could be due to hydrolysis, oxidation, or other chemical modifications.- Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.- Degas your buffer to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Protect solutions from light.
Inconsistent experimental results This could be due to variable concentrations of the active compound resulting from incomplete solubilization or degradation.- Ensure complete dissolution of the lyophilized powder before use.- Use a consistent and validated protocol for solution preparation.- Perform a concentration determination (e.g., by UV-Vis spectroscopy or HPLC) of your stock solution before use.

Experimental Protocols

Protocol 1: General Procedure for Reconstituting and Storing this compound

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a small, precise volume of ethanol to the vial to achieve a concentrated stock solution (e.g., 10 mg/mL).

  • Gently vortex or sonicate the vial until the powder is completely dissolved.

  • For your working solution, slowly add your pre-chilled aqueous buffer of choice to the concentrated stock solution while gently mixing.

  • If the final concentration is high, and the solution appears cloudy, you may need to adjust the pH or increase the proportion of organic solvent if your experimental system allows.

  • For storage, dispense the stock solution into small, single-use aliquots in low-protein-binding tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Pilot Experiment to Assess Short-Term Stability

  • Prepare a solution of this compound in your experimental aqueous buffer at the desired concentration.

  • Divide the solution into several aliquots.

  • Store the aliquots under different conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition.

  • Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound and detect the appearance of any degradation products.

  • Compare the chromatograms over time to assess the rate of degradation under each condition.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_prep Preparation cluster_dilution Dilution cluster_storage Storage & Use start Start with Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate reconstitute Reconstitute in Organic Solvent (e.g., Ethanol) equilibrate->reconstitute dissolve Ensure Complete Dissolution reconstitute->dissolve add_buffer Slowly Add Aqueous Buffer dissolve->add_buffer mix Gentle Mixing add_buffer->mix check_solubility Check for Precipitation mix->check_solubility check_solubility->reconstitute If cloudy, adjust solvent/pH aliquot Aliquot into Single-Use Tubes check_solubility->aliquot If clear store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use

Caption: Workflow for preparing this compound solutions.

degradation_pathway Potential Degradation Pathways of this compound in Aqueous Solution GR94800 Intact this compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) GR94800->Hydrolysis  Extreme pH,  Temperature Oxidation Oxidation (e.g., of Trp residue) GR94800->Oxidation  Oxygen, Light,  Metal Ions Aggregation Aggregation GR94800->Aggregation  High Concentration,  Freeze-Thaw Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Inactive_Form Inactive/Aggregated Form Aggregation->Inactive_Form

Caption: Potential degradation pathways for this compound.

troubleshooting_tree Troubleshooting Guide for this compound Experiments cluster_precipitation Solution for Precipitation cluster_inconsistent Solution for Inconsistency cluster_activity Solution for Activity Loss Problem Problem Encountered Precipitation Precipitation of Compound Problem->Precipitation Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Loss_of_Activity Loss of Activity Problem->Loss_of_Activity Check_Solvent Check Solvent System Precipitation->Check_Solvent Adjust_pH Adjust pH Precipitation->Adjust_pH Ensure_Dissolution Ensure Complete Dissolution Inconsistent_Results->Ensure_Dissolution Standardize_Prep Standardize Preparation Protocol Inconsistent_Results->Standardize_Prep Fresh_Solutions Prepare Fresh Solutions Loss_of_Activity->Fresh_Solutions Proper_Storage Ensure Proper Aliquoting & Storage Loss_of_Activity->Proper_Storage Minimize_Oxidation Minimize Oxygen Exposure Loss_of_Activity->Minimize_Oxidation

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Peptide Antagonists In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide antagonists. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to support your research.

Peptide Solubility Issues

Poor solubility is a frequent challenge with synthetic peptides, leading to inaccurate concentration measurements, precipitation in assays, and unreliable experimental results.[1][2][3]

FAQs & Troubleshooting Guide

Question: My peptide antagonist won't dissolve. What should I do?

Answer: Improper solubilization can lead to the loss of peptide and experimental failure. The amino acid composition is the primary factor determining solubility. Peptides with a high proportion of hydrophobic (non-polar) amino acids (e.g., Leucine, Valine, Phenylalanine) often have limited solubility in aqueous solutions.[4]

Troubleshooting Workflow:

A systematic approach is crucial for resolving solubility issues. Start with the least harsh solvents and methods before moving to more aggressive options.

G cluster_0 Troubleshooting Peptide Solubility start Start: Lyophilized Peptide check_seq Analyze Sequence: - Calculate Net Charge - Identify Hydrophobic Residues (>50%?) start->check_seq water Try Sterile Water or Aqueous Buffer (pH 7) check_seq->water sonicate Sonicate Briefly (e.g., 3x 10s on ice) water->sonicate acidic_basic Is peptide acidic (net charge < 0) or basic (net charge > 0)? sonicate->acidic_basic Insoluble success Success: Clear Solution sonicate->success Soluble add_acid Add Dilute Acetic Acid (10%) or Formic Acid (0.1%) acidic_basic->add_acid Basic add_base Add Dilute Ammonium Hydroxide (10%) or Ammonium Bicarbonate acidic_basic->add_base Acidic organic Is peptide very hydrophobic or neutral? acidic_basic->organic Neutral / Hydrophobic add_acid->success add_base->success dmso Use 100% DMSO, DMF, or Acetonitrile organic->dmso dilute Slowly Add Organic Stock to Aqueous Buffer with Vortexing dmso->dilute dilute->success fail Still Insoluble: - Consider resynthesis - Contact Supplier dilute->fail Precipitates

Caption: A stepwise guide to troubleshooting peptide solubility issues.

Detailed Steps:

  • Analyze the Sequence: Before choosing a solvent, analyze the peptide's amino acid composition to predict its properties.

    • Basic Peptides: If the net charge is positive, try dissolving in an acidic solution (e.g., 10% acetic acid).[5]

    • Acidic Peptides: If the net charge is negative, use a basic solution (e.g., 10% ammonium hydroxide).[5]

    • Neutral/Hydrophobic Peptides: If the peptide has over 50% hydrophobic residues, it will likely require an organic solvent.[5]

  • Initial Solvent Choice: Always start with sterile, nuclease-free water or a standard buffer (e.g., PBS at pH 7).[2][5]

  • Physical Assistance: If the peptide doesn't dissolve immediately, use physical methods to aid dissolution.[1]

    • Sonication: Use a bath sonicator for short intervals. This breaks up aggregates and enhances solubilization.[2]

    • Vortexing: Vigorous vortexing can help dissolve the compound.[1]

    • Warming: Gently warm the solution to 37°C. Avoid excessive heat, as it can degrade the peptide.[1][2]

  • pH Adjustment: If the peptide is still insoluble, cautiously adjust the pH away from its isoelectric point (pI), where solubility is lowest.[2][4]

  • Organic Solvents: For highly hydrophobic peptides, use an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[5] Prepare a high-concentration stock solution in the organic solvent.

  • Dilution into Aqueous Buffer: When diluting the organic stock into your aqueous assay buffer, add the stock solution dropwise to the buffer while vortexing. This prevents localized high concentrations that can cause the peptide to precipitate out. Aim for a final DMSO concentration of ≤ 0.5% in your assay.[1]

Question: I'm seeing precipitation when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

Answer: This is a common issue known as "fall-out" that occurs when a compound is transferred from a high-concentration organic stock to an aqueous medium.[1]

  • Lower Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible (typically under 0.5%) and well-tolerated by your cells.[1]

  • Use a Co-solvent System: For particularly difficult compounds, a co-solvent system (e.g., a mixture of DMSO, PEG300, and Tween-80) can be adapted for in vitro work.[1]

  • Check Buffer Compatibility: Ensure your buffer components are compatible with the peptide and the organic solvent.

Quantitative Data Summary: Solvents
Solvent SystemPeptide TypeTypical Starting ConcentrationNotes
Sterile Water / PBS (pH 7.0-7.4)Hydrophilic / Charged Peptides1 mg/mLThe first choice for most peptides.[2]
10% Acetic AcidBasic Peptides1 mg/mLUse for peptides with a net positive charge.[5]
10% Ammonium HydroxideAcidic Peptides1 mg/mLUse for peptides with a net negative charge.[5]
100% DMSOHydrophobic / Neutral Peptides10 mMPrepare a high-concentration stock; dilute carefully into aqueous buffer.[1]

Peptide Stability and Degradation

Peptides are susceptible to proteolytic degradation by enzymes present in biological matrices like plasma or cell culture media, resulting in short half-lives and misleading results.[6][7][8]

FAQs & Troubleshooting Guide

Question: My peptide antagonist seems to lose activity over the course of my multi-day experiment. Could it be degrading?

Answer: Yes, peptide degradation is a significant issue, especially in assays involving biological fluids or cells that can release proteases.[8][9] The enzymatic cleavage of peptides can be a primary reason for inconsistent or misleading results.[8]

Troubleshooting Workflow:

G cluster_1 Troubleshooting Peptide Instability start Suspected Peptide Degradation run_assay Perform a Stability Assay: Incubate peptide in relevant matrix (e.g., plasma, cell media) start->run_assay analyze Analyze Samples Over Time (e.g., by LC-MS or HPLC) run_assay->analyze calc_half_life Calculate Half-Life (t½) analyze->calc_half_life is_stable Is t½ sufficient for experiment? calc_half_life->is_stable modify_peptide Improve Stability: - N-terminal acetylation - C-terminal amidation - Use D-amino acids is_stable->modify_peptide No modify_assay Modify Assay Conditions: - Reduce incubation time - Add protease inhibitors - Use serum-free media is_stable->modify_assay No success Problem Resolved is_stable->success Yes retest Re-test in Functional Assay modify_peptide->retest modify_assay->retest retest->success fail Still Unstable: Consult peptide design specialist retest->fail Still unstable

Caption: Workflow for assessing and improving peptide stability.

Key Considerations:

  • Assess Stability: The first step is to confirm if your peptide is degrading under your specific experimental conditions by performing a stability assay.[6]

  • Chemical Modifications: Peptides can be synthesized with modifications to increase their resistance to proteases. Common strategies include N-terminal acetylation and C-terminal amidation, which block exopeptidases.[6] Incorporating non-natural D-amino acids can also enhance stability.[4]

  • Assay Conditions: The stability of a peptide can vary significantly between different matrices, such as blood plasma versus cell culture supernatant.[8] Consider using serum-free media or adding a cocktail of protease inhibitors to your assay, if compatible with your experimental goals.

  • Storage: Ensure proper storage. Lyophilized peptides should be stored at -20°C or -80°C. Once in solution, aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can cause degradation.[1][2]

Quantitative Data Summary: Peptide Half-Life

The stability of a peptide is highly sequence- and matrix-dependent. The table below provides examples of half-lives observed in different in vitro systems.

Peptide ExampleMatrixHalf-Life (t½)Notes
Peptide 2 (Tam-labeled)Blood Plasma3.2 hStability can differ greatly between matrices.[8]
Peptide 2 (Tam-labeled)HEK-293 Supernatant23.3 hThe same peptide is much more stable in cell supernatant.[8]
Peptide 3 (Tam-labeled)Calu-3 Supernatant15.8 hStability is cell-line dependent.[8]
IcatibantPlasma / Liver~1-2 h (in vivo)Extensively proteolyzed despite non-natural residues.[7]
Experimental Protocol: In Vitro Peptide Stability Assay

This protocol outlines a general procedure to assess the stability of a peptide antagonist in a biological matrix (e.g., plasma, serum, or cell culture supernatant).

  • Preparation:

    • Prepare a high-concentration stock solution of the peptide antagonist in an appropriate solvent (e.g., DMSO).

    • Thaw the biological matrix (e.g., human plasma) at 37°C. If using cell supernatant, collect it from a confluent culture and centrifuge to remove cell debris.

  • Incubation:

    • Pre-warm the biological matrix to 37°C.

    • Spike the peptide stock solution into the matrix to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final solvent concentration is low (<0.5%).

    • Incubate the mixture in a water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching & Protein Precipitation:

    • Immediately add the aliquot to a tube containing a quenching solution, typically a cold organic solvent like acetonitrile or methanol, often containing an internal standard. A common ratio is 1:3 (sample:solvent).

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples using LC-MS/MS or HPLC to quantify the amount of remaining parent peptide.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) by fitting the data to a first-order decay model.

Peptide Aggregation

Peptide aggregation is a common process where peptide molecules associate into larger species, which can be amorphous or highly structured (e.g., amyloid fibrils).[10] Aggregation can lead to poor solubility, loss of bioactivity, and inconsistent assay results.[2][4]

FAQs & Troubleshooting Guide

Question: My peptide solution appears cloudy or has formed a gel. Is this aggregation?

Answer: Yes, cloudiness, visible particulates, or gel formation are strong indicators of peptide aggregation or precipitation. Aggregation is often driven by hydrophobic interactions and can be influenced by peptide concentration, pH, temperature, and the solvent used.[4][10]

Question: How can I prevent or reverse peptide aggregation?

Answer:

  • Ensure Complete Dissolution: The first step is to ensure the peptide is fully dissolved. Use the solubility troubleshooting steps outlined above, including sonication, which can help break up small aggregates.[2]

  • Control Concentration: Work with peptide concentrations below the critical aggregation concentration (CAC), if known.[11] Performing a dose-response experiment can help determine the optimal, non-aggregating concentration range.[12]

  • pH and Buffer: Maintain the pH of the solution away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion between molecules.[4]

  • Storage: Aliquot peptide solutions to avoid freeze-thaw cycles, which can promote aggregation.[2]

  • Avoid Local High Concentrations: When preparing solutions, avoid conditions that create localized high concentrations, such as adding acid or base directly to the lyophilized powder.[11][13]

Methods for Detecting Aggregation
MethodDetectsNotes
Visual Inspection Large aggregates (µm scale)Simplest method; detects cloudiness or precipitates.[11][13]
Dynamic Light Scattering (DLS) Intermediate aggregates (nm to µm)Measures the size distribution of particles in solution.[11]
¹H NMR Coexisting aggregate classesCan detect the presence of different aggregate types and sizes.[11]
Fluorescence Spectroscopy Critical Aggregation Concentration (CAC)Uses dyes like Thioflavin T for amyloid fibrils or intrinsic fluorescence.[11]

Non-Specific Binding and Off-Target Effects

FAQs & Troubleshooting Guide

Question: My results have high background or are inconsistent. Could non-specific binding be the cause?

Answer: Yes, non-specific binding (NSB) is a common problem where peptides adsorb to surfaces (e.g., plasticware) or interact with other proteins in the assay, leading to high background and reduced accuracy.[14][15] This is particularly an issue for hydrophobic or highly charged peptides.[15]

Strategies to Minimize Non-Specific Binding:

  • Use Blocking Agents: Add a blocking protein like Bovine Serum Albumin (BSA) to your buffer (e.g., 0.1% to 0.5%). BSA will coat surfaces and reduce the non-specific binding of your peptide.[14]

  • Include a Detergent: A non-ionic detergent like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01% - 0.05%) in your buffers can reduce hydrophobic interactions.[14]

  • Choose Appropriate Labware: Use low-binding microplates and pipette tips.

  • Optimize Peptide Concentration: Use the lowest effective concentration of your peptide antagonist to minimize the potential for NSB.[14]

Question: How do I know if my peptide antagonist is causing off-target effects?

Answer: Off-target effects occur when a peptide interacts with unintended biological molecules, which can lead to unexpected or toxic cellular responses.[16][17]

Investigating Off-Target Effects:

  • Use Counter-Screens: Test your peptide in a cell line that does not express the target receptor. Any activity observed in this cell line is likely due to off-target effects.[18]

  • Test a Scrambled or Inactive Control Peptide: Synthesize a peptide with the same amino acid composition but a randomized sequence. This control should be inactive if the antagonist's effect is target-specific.

  • Structural Analysis: Chemical modifications, such as hydrocarbon stapling, can sometimes interact directly with the target protein or other proteins, potentially causing non-specific effects.[19]

  • Signaling Pathway Analysis: Investigate downstream signaling pathways to confirm that the observed effect is consistent with the antagonism of the intended target.

Signaling Pathway Diagram

G cluster_2 Hypothetical Signaling Pathway Intervention Ligand Agonist Ligand Receptor Target Receptor Ligand->Receptor Activates Antagonist Peptide Antagonist Antagonist->Receptor Blocks Binding G_Protein G-Protein Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Caption: Antagonist intervention in a G-protein coupled receptor pathway.

References

Technical Support Center: Optimizing GR 94800 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GR 94800, a potent and selective tachykinin NK2 receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective competitive antagonist of the tachykinin NK2 receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor. This inhibition prevents the activation of downstream signaling pathways.

Q2: What is the signaling pathway of the NK2 receptor that this compound inhibits?

The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq/G11 proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, including smooth muscle contraction. This compound blocks the initiation of this cascade by preventing agonist binding.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates GR94800 This compound GR94800->NK2R Binds & Blocks Gq_G11 Gq/G11 NK2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to Troubleshooting_Guide cluster_No_Effect Troubleshooting: No or Low Effect cluster_Variability Troubleshooting: High Variability cluster_Precipitation Troubleshooting: Precipitation cluster_Off_Target Troubleshooting: Off-Target Effects Start Experiment with this compound Problem Problem Encountered Start->Problem No_Effect No or Low Antagonist Effect Problem->No_Effect Issue Variability High Variability in Results Problem->Variability Issue Precipitation Precipitation of Compound Problem->Precipitation Issue Off_Target Suspected Off-Target Effects Problem->Off_Target Issue Check_Conc 1. Verify Concentration - Check calculations and dilutions. - Perform a dose-response curve to ensure an effective concentration is used. No_Effect->Check_Conc Inconsistent_Prep 1. Inconsistent Preparation - Ensure consistent preparation of stock and working solutions. - Vortex solutions thoroughly before use. Variability->Inconsistent_Prep Solubility_Limit 1. Exceeded Solubility Limit - Do not exceed the recommended solvent concentration in the final assay buffer. - Prepare a more dilute stock solution if necessary. Precipitation->Solubility_Limit Selectivity_Check 1. Confirm Selectivity - Use the lowest effective concentration of this compound determined from your dose-response curve. - Test against other related receptors (NK1, NK3) if possible to confirm selectivity in your system. Off_Target->Selectivity_Check Check_Activity 2. Check Compound Activity - Prepare fresh stock solution. - Ensure proper storage (-20°C or below). Check_Conc->Check_Activity Check_Protocol 3. Review Experimental Protocol - Ensure sufficient pre-incubation time with this compound before adding agonist. Check_Activity->Check_Protocol Assay_Conditions 2. Variable Assay Conditions - Maintain consistent temperature, pH, and incubation times. - Ensure consistent cell density or tissue preparation. Inconsistent_Prep->Assay_Conditions Peptide_Stability 3. Peptide Stability in Media - Minimize time the compound is in aqueous solution before use. - Consider stability in your specific cell culture media. Assay_Conditions->Peptide_Stability Solvent_Choice 2. Inappropriate Solvent - Ensure the chosen solvent is compatible with your aqueous buffer. - Consider using a different solvent if precipitation persists. Solubility_Limit->Solvent_Choice Control_Expts 2. Perform Control Experiments - Include a vehicle control (solvent only) to rule out solvent effects. - Use a structurally different NK2 antagonist as a positive control, if available. Selectivity_Check->Control_Expts Experimental_Workflow Start Start: Isolated Smooth Muscle Tissue Preparation Tissue Preparation & Mounting in Organ Bath Start->Preparation Equilibration Equilibration (60 min) Preparation->Equilibration Control_DR Control Agonist Dose-Response Curve Equilibration->Control_DR Washout Washout Control_DR->Washout Antagonist_Incubation Incubate with this compound (30-60 min) Washout->Antagonist_Incubation Antagonist_DR Agonist Dose-Response Curve + this compound Antagonist_Incubation->Antagonist_DR Analysis Data Analysis (EC50, Schild Plot) Antagonist_DR->Analysis End End Analysis->End

Technical Support Center: Preventing GR 94800 Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of GR 94800 in cell culture experiments.

Troubleshooting Guide

Encountering issues with this compound activity in your cell culture experiments? This guide provides a systematic approach to identifying and resolving potential degradation problems.

Problem: Reduced or inconsistent this compound activity.

Possible Cause 1: Enzymatic Degradation by Proteases and Peptidases

This compound is a peptide-based molecule and is susceptible to degradation by enzymes present in cell culture media, particularly when supplemented with serum.

Solutions:

  • Use Serum-Free or Reduced-Serum Media: If your cell line can be maintained in serum-free or low-serum conditions, this will significantly reduce the concentration of proteases.

  • Heat-Inactivate Serum: While a common practice, be aware that heat inactivation may not eliminate all protease activity.

  • Utilize a Protease Inhibitor Cocktail: The addition of a broad-spectrum protease inhibitor cocktail to your culture medium can help to minimize enzymatic degradation. It is crucial to first test the cocktail for any potential toxicity to your specific cell line.

  • Consider Modified Peptides: For long-term or critical experiments, consider sourcing or synthesizing modified versions of this compound with enhanced stability, such as those with N-terminal or C-terminal modifications.[1]

Possible Cause 2: Physicochemical Instability

The stability of this compound can be influenced by the pH, temperature, and composition of the cell culture medium.

Solutions:

  • Optimize Media pH: Ensure the pH of your culture medium is within the optimal range for both your cells and the stability of the peptide. Peptides can be sensitive to pH fluctuations.[2]

  • Proper Storage and Handling: Store this compound stock solutions at the recommended -20°C or lower.[2] Minimize freeze-thaw cycles by preparing single-use aliquots.

  • Light Protection: Protect stock solutions and experimental cultures from prolonged exposure to light, as this can cause photodegradation of some molecules.

Possible Cause 3: Adsorption to Surfaces

Peptides can adsorb to the surfaces of plasticware, such as flasks and pipette tips, leading to a lower effective concentration in the medium.

Solutions:

  • Use Low-Binding Plasticware: Employing low-protein-binding microcentrifuge tubes and pipette tips can reduce the loss of this compound due to surface adsorption.

  • Pre-treatment of Surfaces: In some cases, pre-coating plasticware with a blocking agent like bovine serum albumin (BSA) can help to prevent peptide adsorption, though this may not be suitable for all experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in cell culture?

A1: The most significant factor contributing to the degradation of peptide-based molecules like this compound in cell culture is enzymatic activity from proteases and peptidases.[3] These enzymes are abundant in serum-supplemented media and can also be secreted by the cells themselves.

Q2: How can I assess the stability of this compound in my specific cell culture system?

A2: You can perform a stability assay by incubating this compound in your complete cell culture medium (with and without cells) over a time course (e.g., 0, 2, 4, 8, 24 hours). At each time point, collect an aliquot of the medium and analyze the concentration of intact this compound using methods like High-Performance Liquid Chromatography (HPLC) or LC-MS.[4]

Q3: Are there any modifications to this compound that can improve its stability?

A3: While specific data for this compound is limited, general strategies for improving peptide stability include modifying the N- and C-termini to block exopeptidase activity.[5] Examples include N-terminal acetylation or pyroglutamate formation and C-terminal amidation. Another approach is the incorporation of non-natural amino acids or cyclization of the peptide structure.[3]

Q4: Can the choice of cell culture medium affect this compound stability?

A4: Yes, the composition of the medium can influence stability. Different media formulations have varying concentrations of components that could potentially interact with the peptide. It is advisable to test the stability of this compound in the specific medium you intend to use.

Q5: Should I be concerned about the stability of my this compound stock solution?

A5: Proper storage of the stock solution is critical. Lyophilized this compound should be stored at -20°C or below. Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles which can lead to degradation.[6] The choice of solvent for the stock solution (e.g., DMSO) should also be considered for its compatibility with your experiments and potential effects on peptide stability.

Data Presentation

As no specific quantitative stability data for this compound was found in the literature, the following tables present hypothetical data from a stability assay to illustrate how such data could be structured.

Table 1: Hypothetical Stability of this compound in Different Media at 37°C

Time (hours)% Intact this compound (Medium + 10% FBS)% Intact this compound (Serum-Free Medium)
0100100
28598
46895
84591
241582

Table 2: Hypothetical Effect of Protease Inhibitors on this compound Stability in Medium with 10% FBS at 37°C

Time (hours)% Intact this compound (No Inhibitor)% Intact this compound (With Protease Inhibitor)
0100100
84588
241575

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium (with and without serum, as required)

  • Protease inhibitor cocktail (optional)

  • Cultured cells of interest

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system for analysis

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the cell culture medium (with or without serum and/or protease inhibitors) with this compound to the final desired experimental concentration.

  • Incubation:

    • Acellular Condition: Dispense the this compound-containing medium into sterile, low-protein-binding tubes and incubate at 37°C.

    • Cellular Condition: Add the this compound-containing medium to your cultured cells.

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the medium from both acellular and cellular conditions. The time 0 sample should be taken immediately after adding this compound.

  • Sample Processing: Immediately after collection, stop any enzymatic activity. This can often be achieved by adding a protein precipitation agent (e.g., acetonitrile with 1% trifluoroacetic acid) and centrifuging to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of intact this compound using a validated RP-HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of intact this compound remaining at each time point relative to the time 0 concentration.

Visualizations

GR94800_Degradation_Troubleshooting start Reduced or Inconsistent This compound Activity cause1 Enzymatic Degradation? start->cause1 cause2 Physicochemical Instability? start->cause2 cause3 Adsorption to Surfaces? start->cause3 solution1a Use Serum-Free/Reduced-Serum Media cause1->solution1a solution1b Add Protease Inhibitors cause1->solution1b solution2a Optimize Media pH cause2->solution2a solution2b Proper Storage & Handling cause2->solution2b solution3 Use Low-Binding Plasticware cause3->solution3

Caption: Troubleshooting workflow for this compound degradation.

NK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GR94800 This compound (Antagonist) NK2R NK2 Receptor (GPCR) GR94800->NK2R Blocks NKA Neurokinin A (Agonist) NKA->NK2R Activates Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC downstream Downstream Cellular Responses Ca_release->downstream PKC->downstream

Caption: Neurokinin 2 (NK2) Receptor signaling pathway.

References

troubleshooting off-target effects of GR 94800

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing GR 94800, a potent and selective tachykinin NK2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective peptide antagonist of the tachykinin NK2 receptor.[1][2] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor, thereby inhibiting its downstream signaling.[3] The NK2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gs and Gq/G11 proteins. This leads to the stimulation of phospholipase C, an increase in intracellular inositol monophosphate, and a subsequent rise in intracellular calcium levels, as well as the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[3][4]

Q2: What are the known off-target effects of this compound?

This compound is highly selective for the NK2 receptor. However, like any pharmacological tool, it can exhibit off-target effects, particularly at higher concentrations. Its affinity for the related tachykinin receptors, NK1 and NK3, is significantly lower than for NK2.[1][5]

Troubleshooting Guide

Issue 1: Unexpected or No Biological Response

Q: I am not observing the expected inhibitory effect of this compound in my experiment. What could be the cause?

A: Several factors could contribute to a lack of efficacy. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for No Biological Effect

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting No Effect No observable effect of this compound Peptide_Integrity Verify Peptide Integrity - Check storage conditions - Confirm solubility and stability No Effect->Peptide_Integrity Start Here Concentration Confirm Working Concentration - Perform dose-response curve - Check calculations Peptide_Integrity->Concentration If peptide is stable Cell_System Validate Experimental System - Confirm NK2 receptor expression - Check cell viability Concentration->Cell_System If concentration is correct Aggregation Assess Peptide Aggregation - Visually inspect solution - Perform solubility tests Cell_System->Aggregation If system is validated Assay_Controls Review Assay Controls - Positive control (NKA) activity - Vehicle control effect Aggregation->Assay_Controls If aggregation is ruled out Off_Target Consider Off-Target Effects - Test at lower concentrations - Use a structurally different NK2 antagonist Assay_Controls->Off_Target If controls are fine G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates GR94800 This compound GR94800->NK2R Binds & Inhibits Gq Gq/11 NK2R->Gq Gs Gs NK2R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Produces Ca ↑ [Ca2+] IP3->Ca PKC PKC Activation DAG->PKC cAMP_response ↓ cAMP Response cAMP->cAMP_response

References

Technical Support Center: Improving the Bioavailability of Peptide Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in improving the bioavailability of peptide antagonists.

Section 1: Troubleshooting Low Peptide Stability in Biological Fluids

A primary hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in biological fluids, leading to a short in vivo half-life.[1] This section addresses common questions and provides strategies to enhance peptide stability.

Frequently Asked Questions (FAQs)

Q1: My peptide antagonist shows rapid degradation in serum/plasma. What are the primary causes?

A1: Peptides are prone to degradation by various proteases present in biological fluids. The primary causes of this instability include:

  • Proteolytic Cleavage: Enzymes such as aminopeptidases, carboxypeptidases, and endopeptidases can cleave the peptide bonds, leading to inactivation.[2]

  • Chemical Instability: Certain amino acid residues are susceptible to chemical degradation, such as oxidation (e.g., Methionine, Cysteine) and deamidation (e.g., Asparagine, Glutamine), which can be influenced by pH and temperature.[3][4]

Q2: What chemical modification strategies can I employ to improve the stability of my peptide antagonist?

A2: Several chemical modifications can enhance the proteolytic resistance of your peptide:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at or near the cleavage sites can significantly increase resistance to proteolysis, as proteases are stereospecific.[5][6][7][8] This modification can greatly improve serum stability.[5]

  • Cyclization: Constraining the peptide's conformational flexibility through cyclization (e.g., head-to-tail, side chain-to-side chain) can make it less accessible to proteases and enhance stability.[3][4][9][10][11][12]

  • N- and C-Terminal Capping: Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases.[1]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in circulation.[1]

  • Lipidation: Covalently attaching a lipid moiety to the peptide can enhance its binding to serum albumin, which protects it from degradation and reduces renal clearance.[13][14][15][16]

Q3: How do I choose the most appropriate stabilization strategy for my peptide?

A3: The choice of strategy depends on several factors, including the peptide's sequence, its mechanism of action, and the desired pharmacokinetic profile. A systematic approach is recommended:

  • Identify Cleavage Sites: Perform an in vitro stability assay to identify the primary proteolytic cleavage sites.

  • Evaluate Modification Impact: Synthesize and test different modified versions of your peptide (e.g., with D-amino acid substitutions at cleavage sites, cyclized versions).

  • Assess Biological Activity: Ensure that the modifications do not negatively impact the peptide's binding affinity and biological activity.

Data Presentation: Impact of Modifications on Peptide Stability

The following table summarizes the quantitative impact of various chemical modifications on the stability of peptide antagonists.

Modification StrategyPeptide ExampleHalf-Life (t½) in Human Serum (hours)Fold ImprovementReference
Linear (Unmodified) R4F4< 1-[8]
D-Amino Acid Substitution D-R4F4> 24> 24[8]
Cyclization Cyclic R4F4> 24> 24[8]
Linear (Unmodified) [F7,P34]-pNPY~24-[17]
Isotope-Labeled [F7,P34]-pNPY~723[17]
Unmodified Peptide Generic PeptideMinutes-[18]
Albumin-Binding Ligand Ligand-conjugated peptideDays> 25-fold[18]
Experimental Protocol: In Vitro Peptide Stability Assay in Serum

This protocol outlines a general method to assess the stability of a peptide antagonist in serum.

Materials:

  • Peptide stock solution (e.g., 10 mM in DMSO)

  • Human serum (or plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermomixer or incubator

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v) for protein precipitation

  • Centrifuge

  • HPLC-MS system for peptide quantification

Procedure:

  • Sample Preparation:

    • Thaw human serum at 37°C and centrifuge to remove any precipitates.

    • Prepare a working solution of your peptide by diluting the stock solution in PBS to a final concentration of, for example, 100 µM.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide working solution with serum at a defined ratio (e.g., 1:1 v/v) to achieve a final peptide concentration of 50 µM.

    • Incubate the mixture at 37°C with gentle agitation.[19][20]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[19][20]

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a quenching solution, such as an equal volume of cold 15% TCA, to stop enzymatic activity and precipitate serum proteins.[19][20]

    • Vortex the mixture and incubate on ice for 10-15 minutes.

  • Sample Clarification:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the remaining peptide.

    • Analyze the supernatant by HPLC-MS to quantify the concentration of the intact peptide.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide in serum.

Mandatory Visualization: Peptide Degradation and Stabilization Pathways

Peptide_Stabilization cluster_stabilization Stabilization Strategies UnstablePeptide Linear Peptide Antagonist Proteases Serum Proteases (e.g., Exopeptidases, Endopeptidases) UnstablePeptide->Proteases Susceptible to Cleavage DAminoAcid D-Amino Acid Substitution UnstablePeptide->DAminoAcid Cyclization Cyclization UnstablePeptide->Cyclization TerminalCapping Terminal Capping (Acetylation/Amidation) UnstablePeptide->TerminalCapping PEGylation PEGylation UnstablePeptide->PEGylation Lipidation Lipidation UnstablePeptide->Lipidation DegradedFragments Inactive Fragments Proteases->DegradedFragments Degrades StablePeptide Stabilized Peptide Antagonist DAminoAcid->StablePeptide Cyclization->StablePeptide TerminalCapping->StablePeptide PEGylation->StablePeptide Lipidation->StablePeptide StablePeptide->Proteases Resistant to Cleavage IncreasedHalfLife Increased In Vivo Half-Life StablePeptide->IncreasedHalfLife Leads to

Caption: Strategies to enhance peptide stability against proteolytic degradation.

Section 2: Troubleshooting Poor Membrane Permeability

Low membrane permeability is a significant barrier to the oral bioavailability of peptide antagonists, limiting their ability to be absorbed from the gastrointestinal tract.[21] This section provides guidance on addressing this challenge.

Frequently Asked Questions (FAQs)

Q1: My peptide antagonist has poor permeability across Caco-2 cell monolayers. What are the underlying reasons?

A1: The poor membrane permeability of peptides is often attributed to:

  • Large Molecular Size: Peptides are generally larger than small-molecule drugs, which restricts their passive diffusion across cell membranes.[21]

  • High Polarity: The presence of a polar backbone and charged amino acid side chains results in a high number of hydrogen bond donors and acceptors, making it difficult for the peptide to partition into the lipid bilayer of the cell membrane.[22]

  • Low Lipophilicity: Most peptides are hydrophilic and have a low octanol-water partition coefficient (logP), which is unfavorable for passive diffusion.[23]

Q2: What strategies can be used to enhance the membrane permeability of my peptide antagonist?

A2: Several approaches can be taken to improve peptide permeability:

  • Chemical Modifications:

    • N-methylation: Methylating the amide nitrogens in the peptide backbone can reduce the number of hydrogen bond donors, increasing lipophilicity and permeability.[21]

    • Cyclization: This can improve permeability by reducing the polar surface area and stabilizing a more membrane-compatible conformation.[24][25][26][27]

    • Lipidation: The addition of a lipid tail can increase the peptide's affinity for the cell membrane.[14][15]

  • Formulation with Permeation Enhancers: Co-administering the peptide with permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for paracellular transport. Examples include medium-chain fatty acids (e.g., sodium caprate) and bile salts.[2]

  • Encapsulation in Nanoparticles: Encapsulating the peptide in mucoadhesive nanoparticles can protect it from degradation and facilitate its transport across the intestinal mucus layer and epithelium.[28][29][30][31][32]

Q3: How can I assess the impact of these strategies on my peptide's permeability?

A3: The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[33][34][35][36] By comparing the apparent permeability coefficient (Papp) of the unmodified peptide with that of the modified versions or different formulations, you can quantify the improvement in permeability.

Data Presentation: Effect of Modifications on Peptide Permeability

The following table provides a qualitative comparison of different strategies to enhance peptide permeability.

StrategyMechanism of ActionExpected Outcome on PappKey Considerations
N-methylation Reduces hydrogen bonding, increases lipophilicity.IncreaseMay alter conformation and biological activity.
Cyclization Reduces polar surface area, stabilizes membrane-permeable conformation.IncreaseRing size and conformation are critical.[24]
Lipidation Increases affinity for the lipid membrane.IncreaseThe length and position of the lipid chain can affect activity.[14]
Permeation Enhancers Transiently opens tight junctions.IncreasePotential for cytotoxicity and non-specific effects.
Nanoparticles Protects peptide and facilitates transport.IncreaseParticle size, surface charge, and mucoadhesion are important parameters.[29]
Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol describes a general procedure for assessing the permeability of a peptide antagonist across Caco-2 cell monolayers.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test peptide and control compounds (e.g., a high-permeability marker like propranolol and a low-permeability marker like mannitol)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

    • Optionally, perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.

  • Permeability Assay (Apical to Basolateral Transport):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test peptide solution (in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical Transport - for efflux studies):

    • Perform the assay as described above but add the test peptide to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp B-A / Papp A-B) to assess active efflux.

Mandatory Visualization: Peptide Transport Across Intestinal Epithelium

Peptide_Permeability cluster_formulations Peptide Formulations Lumen Intestinal Lumen FreePeptide Free Peptide EpithelialCell Apical Membrane Enterocyte Basolateral Membrane FreePeptide->EpithelialCell:f0 Low Passive Diffusion ModifiedPeptide Modified Peptide (Cyclized, Lipidated) ModifiedPeptide->EpithelialCell:f1 Enhanced Transcellular Transport NanoPeptide Nanoparticle- Encapsulated Peptide NanoPeptide->EpithelialCell:f1 Endocytosis/ Transport Bloodstream Bloodstream EpithelialCell:f2->Bloodstream Absorption

Caption: Mechanisms of peptide transport across the intestinal epithelium.

Section 3: Troubleshooting Low Aqueous Solubility

Poor solubility of a peptide antagonist can hinder its formulation and administration, as well as its absorption. This section provides solutions for improving peptide solubility.

Frequently Asked Questions (FAQs)

Q1: My synthesized peptide antagonist is difficult to dissolve in aqueous buffers. Why is this happening?

A1: Peptide solubility is highly dependent on its amino acid composition. Poor solubility is often due to:

  • High Hydrophobicity: A high content of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) can lead to aggregation and precipitation in aqueous solutions.[37]

  • Isoelectric Point (pI): At a pH close to its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and leading to aggregation and reduced solubility.[1][38][39]

  • Secondary Structure Formation: Some peptides can form stable secondary structures like beta-sheets, which can promote self-aggregation.

Q2: What are the best practices for dissolving a peptide with unknown solubility?

A2: It is recommended to first test the solubility of a small amount of the peptide to avoid wasting the entire sample.[1][37][39] A general approach is:

  • Calculate the Net Charge: Determine if the peptide is acidic, basic, or neutral based on its amino acid sequence.[1][37][38][39]

  • Acidic Peptides (net negative charge): Try dissolving in a slightly basic buffer (e.g., PBS pH > 7.4) or add a small amount of a basic solution like 0.1 M ammonium bicarbonate.

  • Basic Peptides (net positive charge): Attempt to dissolve in a slightly acidic buffer (e.g., PBS pH < 7.4) or add a small amount of an acidic solution like 10-25% acetic acid.

  • Neutral or Very Hydrophobic Peptides: These may require the addition of organic solvents like DMSO, DMF, or acetonitrile, followed by dilution with an aqueous buffer.[37][38][39] Sonication can also aid in dissolution.[1][37]

Q3: Can formulation strategies improve the solubility of my peptide antagonist?

A3: Yes, formulation can significantly enhance peptide solubility:

  • pH Adjustment: Formulating the peptide in a buffer with a pH at least 2 units away from its pI will ensure that it carries a net charge, promoting solubility.

  • Use of Excipients: Solubilizing agents such as certain sugars (e.g., mannitol), polyols, or non-ionic surfactants can be included in the formulation to improve solubility and prevent aggregation.

  • Lyophilization with Solubilizing Agents: Co-lyophilizing the peptide with excipients like mannitol or glycine can improve the dissolution of the final product.

Data Presentation: General Guidelines for Peptide Solubilization
Peptide CharacteristicPrimary SolventSecondary Solvent (if needed)
Basic (Net Positive Charge) Deionized WaterDilute Acetic Acid or TFA[38]
Acidic (Net Negative Charge) Deionized WaterDilute Ammonium Hydroxide or Bicarbonate
Neutral/Hydrophobic Organic Solvent (DMSO, DMF, Acetonitrile)Dilute with aqueous buffer[37][38][39]
Experimental Protocol: Determining Peptide Solubility

This protocol provides a method for systematically determining the solubility of a peptide.

Materials:

  • Lyophilized peptide

  • A range of buffers with different pH values (e.g., acetate, phosphate, Tris)

  • Organic solvents (DMSO, acetonitrile)

  • Vortex mixer and sonicator

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Initial Screening in Water:

    • Weigh a small, known amount of peptide (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small volume of deionized water (e.g., 100 µL) and vortex.

    • If the peptide does not dissolve, gradually add more water in small increments, vortexing after each addition, until the peptide dissolves or a maximum volume is reached.

  • pH-Dependent Solubility:

    • If the peptide is insoluble in water, test its solubility in a range of buffers with different pH values.

    • For acidic peptides, start with basic buffers. For basic peptides, start with acidic buffers.

  • Solubility in Organic Solvents:

    • If the peptide remains insoluble, attempt to dissolve it in a small amount of an organic solvent like DMSO.

    • Once dissolved, slowly add the aqueous buffer of choice to the desired final concentration, observing for any precipitation.

  • Quantification of Solubility:

    • For the solvent system that provides the best solubility, prepare a saturated solution by adding an excess amount of peptide.

    • Stir or shake the solution for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Centrifuge the solution to pellet the undissolved peptide.

    • Carefully collect the supernatant and determine the peptide concentration using a UV-Vis spectrophotometer (at 280 nm if the peptide contains Trp or Tyr) or by HPLC with a standard curve.

Mandatory Visualization: Logic for Selecting a Solubilization Strategy

Peptide_Solubility_Workflow Start Start: Lyophilized Peptide CalculateCharge Calculate Net Charge of the Peptide Start->CalculateCharge TryWater Attempt to Dissolve in Deionized Water CalculateCharge->TryWater Neutral TryBasicBuffer Use Basic Buffer (e.g., PBS pH > 7.4) CalculateCharge->TryBasicBuffer Acidic TryAcidicBuffer Use Acidic Buffer (e.g., PBS pH < 7.4) CalculateCharge->TryAcidicBuffer Basic IsSolubleWater Soluble in Water? TryOrganicSolvent Use Organic Solvent (DMSO) followed by aqueous dilution IsSolubleWater->TryOrganicSolvent No SolutionReady Solution Ready for Experiment IsSolubleWater->SolutionReady Yes IsSolubleBuffer Soluble in Acidic/Basic Buffer? IsSolubleBuffer->TryOrganicSolvent No IsSolubleBuffer->SolutionReady Yes TryWater->IsSolubleWater TryBasicBuffer->IsSolubleBuffer TryAcidicBuffer->IsSolubleBuffer TryOrganicSolvent->SolutionReady

Caption: Decision workflow for peptide solubilization.

References

GR 94800 Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving GR 94800, a potent and selective tachykinin NK2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective competitive antagonist of the tachykinin NK2 receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor, thereby inhibiting downstream signaling pathways.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles, which can lead to peptide degradation.

Q3: How should I dissolve this compound for in vitro experiments?

A3: As a peptide, the solubility of this compound can be variable. It is generally recommended to first dissolve the peptide in a small amount of a polar organic solvent like DMSO or ethanol to create a stock solution. For cell-based assays, this stock solution should then be diluted in the appropriate aqueous buffer or cell culture medium to the final desired concentration. It is critical to ensure the final solvent concentration is low (typically <0.1%) to avoid affecting cell viability and experimental outcomes. Always include a vehicle control with the same final solvent concentration in your experiments.

Q4: What is the selectivity profile of this compound?

A4: this compound is highly selective for the NK2 receptor over other tachykinin receptors (NK1 and NK3). The selectivity is demonstrated by its significantly higher binding affinity for the NK2 receptor.

Q5: What are the known downstream signaling pathways affected by this compound?

A5: By antagonizing the NK2 receptor, a G-protein-coupled receptor (GPCR), this compound primarily inhibits the Gq signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, this leads to the inhibition of intracellular calcium mobilization and protein kinase C (PKC) activation. Downstream of this, this compound can also inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its binding affinity and functional potency.

ParameterReceptorSpecies/TissueValueReference(s)
pKB NK2-9.6[1][2]
NK1-6.4[1][2]
NK3-6.0[1][2]
pKi NK2Human9.8[3]
pA2 NK2Rat (spinal cord)6.0 ± 0.4[4]
NK2Gerbil (spinal cord)5.4 ± 0.3[4]

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the activity of this compound.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NK2 receptor.

Materials:

  • Cell membranes expressing the human NK2 receptor

  • Radiolabeled NK2 receptor agonist (e.g., [³H]-Neurokinin A)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound or vehicle.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 receptor agonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay

This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human NK2 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Neurokinin A (NKA) as the agonist

  • This compound

  • Fluorescence plate reader or microscope with calcium imaging capabilities

Methodology:

  • Seed the NK2 receptor-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye by incubating them with the dye and Pluronic F-127 in HBSS at 37°C for a specified time.

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

  • Measure the baseline fluorescence.

  • Add a fixed concentration of NKA (typically the EC80) to all wells to stimulate the cells.

  • Immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity reflects the intracellular calcium concentration.

  • Plot the agonist-induced calcium response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

ERK Phosphorylation Assay

This protocol assesses the effect of this compound on the activation of the MAPK/ERK signaling pathway.

Materials:

  • Cells expressing the NK2 receptor

  • Serum-free cell culture medium

  • Neurokinin A (NKA)

  • This compound

  • Lysis buffer

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blot or ELISA reagents

Methodology:

  • Plate the cells and grow to the desired confluency.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

  • Stimulate the cells with NKA at a concentration known to induce robust ERK phosphorylation for a short period (e.g., 5-15 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the levels of p-ERK and total ERK using Western blotting or a cell-based ELISA kit.

  • Quantify the band intensities (for Western blot) or the signal (for ELISA).

  • Normalize the p-ERK signal to the total ERK signal for each sample.

  • Plot the normalized p-ERK levels against the logarithm of the this compound concentration to determine the inhibitory effect.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no antagonist activity Degradation of this compound: Peptides are susceptible to degradation by proteases in serum-containing media or secreted by cells.- Prepare fresh stock solutions of this compound. - Aliquot and store stock solutions at -80°C to avoid repeated freeze-thaw cycles. - Consider using serum-free media for the experiment if the cells can tolerate it. - Include protease inhibitors in the cell culture medium.
Incorrect concentration: Errors in dilution or calculation.- Double-check all calculations and dilutions. - Verify the concentration of the stock solution using a reliable method if possible.
Low receptor expression: The cell line used may not express a sufficient number of NK2 receptors.- Confirm NK2 receptor expression using techniques like qPCR, Western blot, or flow cytometry. - Use a cell line with higher or induced receptor expression.
High background signal in assays Non-specific binding: The antagonist or other reagents may bind non-specifically to the plate or other cellular components.- Include appropriate controls for non-specific binding. - Increase the number of wash steps in the protocol. - Add a blocking agent like BSA to the buffers.
Autofluorescence: Cells or media components may exhibit intrinsic fluorescence.- Use phenol red-free media. - Measure background fluorescence from cell-free wells and subtract it from the experimental values.
Poor reproducibility Inconsistent cell health or density: Variations in cell passage number, confluency, or viability can affect results.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure even distribution in the wells. - Regularly check cell viability.
Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes.- Use calibrated pipettes. - Use a multichannel pipette for adding reagents to multiple wells simultaneously.
Edge effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth.- Avoid using the outermost wells for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity.
Unexpected agonist or antagonist effects Off-target effects: At high concentrations, this compound might interact with other receptors or cellular targets.- Perform a dose-response curve to determine the optimal concentration range. - Test the effect of this compound on a cell line that does not express the NK2 receptor as a negative control.
Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects.- Ensure the final vehicle concentration is consistent across all wells and is as low as possible (typically <0.1%). - Always include a vehicle-only control.

Visualizations

NK2 Receptor Signaling Pathway

NK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds & Activates GR94800 This compound GR94800->NK2R Binds & Inhibits Gq Gq protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) Ca2->Downstream ERK p-ERK PKC->ERK ERK->Downstream

Caption: NK2 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Evaluating this compound Activity

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_readout Readout cluster_analysis Data Analysis Prep_Cells Prepare NK2R-expressing cells Pretreat Pre-treat cells with This compound or vehicle Prep_Cells->Pretreat Prep_GR Prepare this compound stock solution Prep_GR->Pretreat Prep_Agonist Prepare Agonist (NKA) solution Stimulate Stimulate cells with NKA Prep_Agonist->Stimulate Pretreat->Stimulate Binding Competitive Binding Assay Stimulate->Binding Calcium Calcium Imaging Assay Stimulate->Calcium ERK ERK Phosphorylation Assay Stimulate->ERK IC50 Calculate IC50 / Ki Binding->IC50 Calcium->IC50 ERK->IC50

Caption: General experimental workflow for assessing the inhibitory activity of this compound.

References

interpreting unexpected results with GR 94800

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GR 94800, a potent and selective tachykinin NK2 receptor antagonist.

Troubleshooting Guide

Researchers may occasionally encounter unexpected results during their experiments with this compound. This guide addresses potential issues in a question-and-answer format.

Question: Why am I observing a weaker than expected antagonist effect of this compound?

Possible Causes and Solutions:

  • Compound Degradation: Ensure that this compound has been stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation of the compound. Prepare fresh stock solutions for each experiment.

  • Incorrect Concentration: Verify the calculations for your dilutions. It is advisable to perform a concentration-response curve to confirm the IC50 in your specific assay system.

  • Experimental System Variability: The potency of this compound can be influenced by the specific cell line, tissue preparation, or animal model used. Differences in receptor expression levels or downstream signaling components can affect the observed antagonist activity.

  • Agonist Concentration: The observed potency of a competitive antagonist like this compound is dependent on the concentration of the agonist used. Ensure you are using a consistent and appropriate concentration of the NK2 receptor agonist.

Question: I am seeing potential off-target effects, even though this compound is known to be selective. What could be the reason?

Possible Causes and Solutions:

  • High Compound Concentration: Although this compound is highly selective for the NK2 receptor over NK1 and NK3 receptors, using excessively high concentrations may lead to interactions with other targets.[1][2] It is recommended to use the lowest effective concentration possible.

  • Receptor Subtypes: Investigate if there are different tachykinin NK2 receptor subtypes present in your experimental model that may exhibit different affinities for this compound.[2]

  • Contamination: Ensure that your this compound stock is not contaminated with other active compounds. Whenever possible, use a high-purity source for your compound.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective competitive antagonist of the tachykinin NK2 receptor.[1][2] It blocks the binding of endogenous tachykinin peptides, such as neurokinin A (NKA), to the NK2 receptor, thereby inhibiting downstream signaling pathways.

What is the selectivity profile of this compound?

This compound displays high selectivity for the NK2 receptor compared to the NK1 and NK3 receptors.

Pharmacological Data: Selectivity of this compound

ReceptorpKB
NK29.6
NK16.4
NK36.0

Data sourced from Tocris Bioscience and BioCrick.[1][2]

Experimental Protocols

General Method for In Vitro Antagonism Assay

This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based assay.

  • Cell Culture: Culture cells expressing the tachykinin NK2 receptor in appropriate media.

  • Assay Preparation: Seed cells into a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a concentration range of this compound.

    • Pre-incubate the cells with the different concentrations of this compound for a specified period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of an NK2 receptor agonist (e.g., Neurokinin A) to all wells, except for the negative control.

  • Signal Detection: Measure the downstream signaling response (e.g., calcium mobilization, cAMP accumulation) using a suitable assay kit and a plate reader.

  • Data Analysis: Plot the agonist response against the concentration of this compound to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for this compound Antagonism Assay cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Detection cluster_analysis Analysis cell_culture 1. Culture NK2 Receptor-Expressing Cells plate_cells 2. Seed Cells into Assay Plate cell_culture->plate_cells pre_incubate 4. Pre-incubate Cells with this compound plate_cells->pre_incubate prepare_GR94800 3. Prepare this compound Dilutions prepare_GR94800->pre_incubate add_agonist 5. Add NK2 Receptor Agonist pre_incubate->add_agonist measure_signal 6. Measure Downstream Signal add_agonist->measure_signal analyze_data 7. Determine IC50 measure_signal->analyze_data

Caption: A typical experimental workflow for assessing the antagonist properties of this compound.

signaling_pathway Tachykinin NK2 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NKA Neurokinin A (Agonist) NK2R NK2 Receptor NKA->NK2R Binds and Activates GR94800 This compound (Antagonist) GR94800->NK2R Blocks Binding G_protein Gq/11 NK2R->G_protein Activates PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response

Caption: The signaling pathway of the tachykinin NK2 receptor and the inhibitory action of this compound.

References

overcoming solubility issues with GR 94800

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GR 94800, a potent and selective neurokinin-2 (NK2) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimentation, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective peptide antagonist of the neurokinin-2 (NK2) receptor.[1][2][3] Its primary mechanism of action is to block the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor, thereby inhibiting downstream signaling pathways.

Q2: What are the common research applications for this compound?

A2: this compound is frequently used in preclinical research to investigate the role of the NK2 receptor in various physiological and pathophysiological processes. These include studies on smooth muscle contraction, particularly in the context of respiratory and gastrointestinal disorders like asthma and irritable bowel syndrome.

Q3: In what solvents is this compound soluble?

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is advisable to start with a small amount of the compound and test its solubility in the desired solvent. For ethanol, you can prepare a stock solution of up to 4 mg/mL.[1] To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[4] It is recommended to prepare fresh solutions for each experiment or to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q5: What are the recommended storage conditions for this compound and its stock solutions?

A5: Lyophilized this compound should be stored at -20°C. Once dissolved, stock solutions should be stored at -20°C for short-term storage or -80°C for long-term storage. To maintain the integrity of the compound, it is best to use aliquoted solutions within one month when stored at -20°C and within six months when stored at -80°C.[4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter when working with this compound.

Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
  • Question: I dissolved this compound in an organic solvent to make a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer or cell culture medium. What should I do?

  • Answer: This is a common issue with peptide-based compounds that have limited aqueous solubility. Here are several troubleshooting steps:

    • Reduce the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the concentration to see if the compound remains in solution.

    • Optimize the solvent concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution may be too low to maintain the solubility of this compound. While it's important to keep the solvent concentration low to avoid cellular toxicity (typically <0.5% for DMSO), you may need to empirically determine the minimum solvent concentration required to keep your compound in solution.

    • Use a different solvent: If you are using ethanol, you could try preparing your stock solution in DMSO, which is a powerful solvent for many organic compounds.[5]

    • pH adjustment: The pH of your buffer can influence the solubility of a peptide. You can try adjusting the pH of your final solution slightly to see if it improves solubility.

    • Use of a carrier protein: In some cases, adding a carrier protein like bovine serum albumin (BSA) to your buffer can help to keep hydrophobic compounds in solution.

Issue 2: Low or Inconsistent Potency in Functional Assays
  • Question: I am not observing the expected inhibitory effect of this compound in my functional assay, or the results are highly variable. What could be the cause?

  • Answer: Several factors can contribute to low or inconsistent potency of a peptide antagonist:

    • Incomplete dissolution: Ensure that your this compound is fully dissolved in the stock solution. Any undissolved material will lead to an inaccurate concentration and lower than expected activity. Sonication or gentle warming can aid in complete dissolution.[4]

    • Peptide degradation: Peptides are susceptible to degradation, especially with repeated freeze-thaw cycles. Always use freshly prepared solutions or properly stored single-use aliquots.

    • Adsorption to plastics: Peptides can adsorb to the surface of plastic labware (e.g., pipette tips, microcentrifuge tubes, and plates), which can reduce the effective concentration of the compound in your assay. Using low-adhesion plastics or pre-treating your labware with a solution of a carrier protein like BSA may help to mitigate this issue.

    • Presence of proteases: If you are using cell lysates or other biological preparations, proteases present in the sample can degrade the peptide antagonist. The inclusion of a protease inhibitor cocktail in your assay buffer can help to prevent this.

Issue 3: Potential Off-Target Effects
  • Question: I am observing unexpected effects in my experiment that do not seem to be related to NK2 receptor antagonism. Could this compound have off-target effects?

  • Answer: While this compound is a highly selective NK2 receptor antagonist, like any pharmacological agent, it has the potential for off-target effects, especially at high concentrations.[1]

    • Confirm selectivity: this compound has been shown to have significantly lower affinity for NK1 and NK3 receptors.[1] However, if your experimental system expresses high levels of these receptors, you might observe some effects at high concentrations of this compound.

    • Include proper controls: To confirm that the observed effects are due to NK2 receptor antagonism, include a "rescue" experiment where you co-administer this compound with an NK2 receptor agonist. The agonist should reverse the effects of this compound if they are mediated by the NK2 receptor. Additionally, using a structurally different NK2 receptor antagonist can help to confirm that the observed effects are specific to NK2 receptor blockade.

    • Vehicle control: Always include a vehicle control in your experiments to ensure that the solvent used to dissolve this compound is not causing the unexpected effects.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
EthanolUp to 4 mg/mL[1]Gentle warming or sonication can aid dissolution.
DMSOData not availableRecommended to test solubility empirically.
WaterData not availableExpected to have low solubility.

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Assay

This protocol provides a general framework for assessing the antagonist activity of this compound on agonist-induced smooth muscle contraction. The specific tissue and agonist will depend on the research question.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, trachea)

  • Organ bath system with isometric force transducer

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • NK2 receptor agonist (e.g., Neurokinin A)

  • This compound

  • Solvent for this compound (e.g., Ethanol)

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Isolate the desired smooth muscle tissue and place it in ice-cold, carbogen-gassed Krebs-Henseleit solution.

    • Prepare tissue segments of appropriate size and mount them in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15-20 minutes.

  • Antagonist Incubation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Add the desired concentration of this compound (or vehicle control) to the organ baths and incubate for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding.

  • Agonist Challenge:

    • Generate a cumulative concentration-response curve to the NK2 receptor agonist (e.g., Neurokinin A) in the absence (control) and presence of different concentrations of this compound.

    • Record the contractile responses until a maximal response is achieved.

  • Data Analysis:

    • Measure the peak contractile force for each agonist concentration.

    • Construct concentration-response curves and determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the presence and absence of this compound.

    • A rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism. The Schild plot analysis can be used to determine the pA2 value, which represents the affinity of the antagonist for the receptor.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the NK2 receptor.

Materials:

  • Cell membranes expressing the NK2 receptor (from cell lines or tissue homogenates)

  • Radiolabeled NK2 receptor ligand (e.g., [³H]-Neurokinin A)

  • This compound

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes expressing the NK2 receptor according to standard protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer

      • A fixed concentration of the radiolabeled ligand.

      • Increasing concentrations of unlabeled this compound (the competitor).

      • A known non-specific binding agent (e.g., a high concentration of unlabeled Neurokinin A) to determine non-specific binding.

      • Buffer alone to determine total binding.

    • Initiate the binding reaction by adding a specific amount of the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution add_antagonist Add this compound (or Vehicle) prep_stock->add_antagonist prep_tissue Prepare Smooth Muscle Tissue equilibrate Equilibrate Tissue in Organ Bath prep_tissue->equilibrate prep_agonist Prepare Agonist Solution add_agonist Add Agonist (Cumulative Doses) prep_agonist->add_agonist equilibrate->add_antagonist incubate Incubate add_antagonist->incubate incubate->add_agonist record Record Contraction add_agonist->record plot_curves Plot Concentration-Response Curves record->plot_curves calc_ec50 Calculate EC50 plot_curves->calc_ec50 schild_analysis Schild Analysis (pA2) calc_ec50->schild_analysis

Caption: Experimental workflow for a smooth muscle contraction assay.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates GR94800 This compound GR94800->NK2R Inhibits Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response PKA->Response

Caption: Neurokinin-2 (NK2) receptor signaling pathway.

References

Validation & Comparative

A Comparative Guide to GR 94800 and Saredutant for NK2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent neurokinin-2 (NK2) receptor antagonists: GR 94800 and saredutant (also known as SR 48968). The objective is to present a comprehensive overview of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

Introduction to NK2 Receptor Antagonism

The tachykinin neurokinin A (NKA) is the preferential endogenous ligand for the NK2 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes. Activation of the NK2 receptor is linked to downstream signaling cascades involving the mobilization of intracellular calcium and the activation of other second messengers. Consequently, NK2 receptor antagonists are being investigated for their therapeutic potential in a range of disorders, including inflammatory conditions, pain, and mood disorders. This compound, a peptide antagonist, and saredutant, a non-peptide antagonist, represent two distinct chemical classes of molecules targeting this receptor.

In Vitro Performance: A Head-to-Head Comparison

While direct comparative studies evaluating this compound and saredutant under identical experimental conditions are limited in the publicly available literature, a compilation of data from various sources allows for a cross-study comparison of their in vitro profiles.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. The data below summarizes the binding characteristics of this compound and saredutant for the NK2 receptor, as well as their selectivity over other neurokinin receptors.

Table 1: Comparison of Binding Affinities for NK2, NK1, and NK3 Receptors

CompoundReceptorParameterValueSpecies/Cell LineRadioligandReference
This compound NK2pKB9.6Not SpecifiedNot Specified[1]
NK1pKB6.4Not SpecifiedNot Specified[1]
NK3pKB6.0Not SpecifiedNot Specified[1]
Saredutant NK2IC500.13 nMHuman (CHO cells)[125I]Neurokinin A[2]
NK2IC500.8 nMHuman (CHO cells)[125I]Neurokinin A[2]
NK1IC50800 nMHuman (CHO cells)Not Specified[2]
NK1IC50593 nMHuman (IM-9 cells)[125I]-Bolton Hunter labeled SP[2]
NK2pKi9.2Human (Colon)[125I]NKA[3]

Note: pKB and pKi are negative logarithms of the antagonist dissociation constant. IC50 is the half-maximal inhibitory concentration. A higher pKB/pKi value and a lower IC50 value indicate higher binding affinity.

Functional Antagonism

Functional assays assess the ability of an antagonist to inhibit the biological response induced by an agonist. The potency of this compound and saredutant in functional assays is presented below.

Table 2: Comparison of Functional Antagonist Potency

CompoundAssay TypeParameterValueTissue/SpeciesAgonistReference
This compound Isolated Tissue ContractionpA2Not specifiedGuinea-pig Ileum & Colon[βAla8]NKA(4-10)[4]
Saredutant Isolated Tissue ContractionNot specifiedCompetitive antagonismGuinea-pig Colon[βAla8]NKA(4-10)[4]
Isolated Tissue ContractionNot specifiedNon-competitive antagonismGuinea-pig Ileum[βAla8]NKA(4-10)[4]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In Vivo Studies

The in vivo effects of saredutant have been more extensively documented, particularly in models of anxiety and depression. Information on the in vivo activity of this compound is less prevalent in the available literature.

Saredutant: In Vivo Profile

Saredutant has demonstrated anxiolytic- and antidepressant-like effects in various rodent models.[2][5][6][7] For instance, in the Flinders Sensitive Line (FSL) rat, a genetic model of depression, saredutant (3 and 10 mg/kg) significantly reduced immobility in the forced swim test.[7] In mouse models of anxiety, saredutant (3-30 mg/kg, p.o.) showed anxiolytic-like potential.[5]

Pharmacokinetic Profiles

Signaling Pathways and Experimental Workflows

To provide a better understanding of the experimental context, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for characterizing NK2 receptor antagonists.

NK2_Signaling_Pathway NK2R NK2 Receptor Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG NKA Neurokinin A (NKA) NKA->NK2R Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding_Assay Radioligand Binding Assay (e.g., [¹²⁵I]NKA) Data_Analysis Data Analysis (pKi, pA₂, efficacy) Binding_Assay->Data_Analysis Functional_Assay Functional Assay (e.g., Ca²⁺ mobilization, tissue contraction) Functional_Assay->Data_Analysis Animal_Model Animal Model of Disease (e.g., anxiety, inflammation) Animal_Model->Data_Analysis PK_Study Pharmacokinetic Study (Dosing, blood sampling) PK_Study->Data_Analysis Compound_Selection Select Antagonist (this compound or Saredutant) Compound_Selection->Binding_Assay Compound_Selection->Functional_Assay Compound_Selection->Animal_Model Compound_Selection->PK_Study Conclusion Comparative Assessment Data_Analysis->Conclusion

References

A Comparative Guide to Alternatives for NK2 Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the physiological roles of the tachykinin NK2 receptor, selecting the appropriate antagonist is critical. GR 94800 has been a valuable tool, but a range of alternatives offers distinct profiles in terms of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of prominent NK2 receptor antagonists, supported by experimental data and detailed protocols to aid in compound selection and experimental design.

Quantitative Comparison of NK2 Receptor Antagonists

The selection of an antagonist is often guided by its binding affinity (pKi), functional antagonism (pKB or pA2), and selectivity for the target receptor over others, such as the NK1 and NK3 tachykinin receptors. Below is a summary of these key parameters for this compound and its alternatives.

CompoundpKi (NK2)pKB / pA2 (NK2)pKi / pKB (NK1)pKi / pKB (NK3)Selectivity (NK2 vs NK1/NK3)Reference
This compound 9.89.66.46.0>1000-fold for NK2[1][2]
Ibodutant (MEN 15596) 9.9 - 10.19.1 - 9.3<6.0<6.0>1000-fold for NK2[3][4][5][6]
Saredutant (SR 48968) 9.2 - 9.7~8.0--High for NK2[5][7][8]
Nepadutant (MEN 11420) 8.4 - 8.78.1 - 10.2--High for NK2[5][7][9]

pKi: Negative logarithm of the inhibition constant, indicating binding affinity. pKB/pA2: Negative logarithm of the antagonist dissociation constant, indicating functional potency. Higher values indicate greater potency.

Signaling and Experimental Workflows

Understanding the NK2 receptor's signaling cascade and the typical experimental workflow for characterizing antagonists is fundamental for research in this area.

NK2 Receptor Signaling Pathway

The NK2 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[10] Upon activation by its endogenous ligand, Neurokinin A (NKA), it initiates a signaling cascade leading to the mobilization of intracellular calcium and subsequent physiological responses, such as smooth muscle contraction.[10][11]

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq/11 NK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Stores IP3->ER_Ca Binds to Receptor PKC PKC DAG->PKC Activates Response Physiological Response PKC->Response Mediates Ca_ion Ca²⁺ ER_Ca->Ca_ion Releases Ca_ion->Response Mediates Antagonist_Workflow cluster_discovery Discovery & In Vitro Screening cluster_validation Preclinical Validation A Compound Library Screening B Primary Assay: Radioligand Binding A->B C Hit Confirmation & IC₅₀ Determination B->C D Secondary Assay: Functional Antagonism (e.g., Ca²⁺ Flux) C->D E Selectivity Profiling (vs. NK1, NK3, etc.) D->E F In Vivo Models (e.g., Bronchoconstriction, Gut Motility) E->F G Pharmacokinetic Studies (ADME) F->G H Lead Optimization G->H

References

Validating NK2 Receptor Antagonism in Tissue Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and key performance indicators for validating Neurokinin-2 (NK2) receptor antagonism in tissue samples. The data presented herein is intended to assist researchers in selecting the most appropriate antagonists and experimental protocols for their specific research needs.

Comparative Efficacy of NK2 Receptor Antagonests

The potency of various NK2 receptor antagonists has been evaluated in different tissue preparations using functional and binding assays. The following table summarizes the key quantitative data for several commonly used antagonists.

AntagonistTissueAssay TypeAgonist/RadioligandPotency (pA2/pKB/pKi)Reference
SR 48968 Rat DuodenumFunctional (Contraction)[β-Ala8]NKA-(4-10)pA2 = 9.5[1]
Human ColonBinding[125I]-NKApKi ≈ 9.0[2]
MEN 11420 (Nepadutant) Human ColonBinding[125I]-NKApKi ≈ 9.0[2]
GR 94800 Human ColonBinding[125I]-NKApKi ≈ 8.0[2]
GR 159897 Guinea-pig TracheaFunctional (Contraction)GR 64349pA2 = 8.7[3]
Rat Colon MembranesBinding[3H]GR 100679pKi = 10.0[3]
Peptide I Rabbit Pulmonary ArteryFunctional (Contraction)Neurokinin A (NKA)pA2 ≈ 8.0[4]
Hamster TracheaFunctional (Contraction)Neurokinin A (NKA)pA2 ≈ 6.0[4]
Peptide III Hamster TracheaFunctional (Contraction)Neurokinin A (NKA)pA2 ≈ 8.0[4]
Rabbit Pulmonary ArteryFunctional (Contraction)Neurokinin A (NKA)pA2 ≈ 6.0[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Smooth Muscle Contraction Assay

This functional assay is a cornerstone for assessing the potency of NK2 receptor antagonists by measuring their ability to inhibit agonist-induced muscle contractions.

a. Tissue Preparation:

  • Humanely euthanize the animal model (e.g., guinea pig, rat) and dissect the desired tissue (e.g., ileum, trachea, colon)[3].

  • Place the tissue in a petri dish containing cold, oxygenated Krebs-Henseleit solution.

  • Carefully remove any adhering connective and fatty tissues.

  • Cut the tissue into strips or rings of appropriate size (e.g., 2-3 cm long for ileum strips).

b. Tissue Mounting:

  • Mount the tissue strips in an organ bath (10-20 mL) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

c. Experimental Procedure:

  • Agonist Concentration-Response Curve (Control): After equilibration, add a selective NK2 receptor agonist (e.g., Neurokinin A or [β-Ala8]NKA(4-10)) to the organ bath in a cumulative manner, allowing the contraction to reach a plateau at each concentration.

  • Antagonist Incubation: Wash the tissue extensively to remove the agonist. Incubate the tissue with a known concentration of the NK2 receptor antagonist for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve (in the presence of Antagonist): Repeat the cumulative addition of the NK2 receptor agonist.

  • Repeat steps 2 and 3 with increasing concentrations of the antagonist.

d. Data Analysis:

  • Measure the peak contraction amplitude for each agonist concentration.

  • Express the responses as a percentage of the maximal contraction observed in the control curve.

  • Plot the log concentration of the agonist versus the response to generate concentration-response curves.

  • Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for the agonist alone and in the presence of each antagonist concentration.

  • Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism[4].

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the NK2 receptor by assessing its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

  • Homogenize fresh or frozen tissue samples in a cold lysis buffer.

  • Centrifuge the homogenate at a low speed to remove large debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

b. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective NK2 receptor radioligand (e.g., [125I]-NKA or [3H]-SR 48968), and varying concentrations of the unlabeled antagonist.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Determine the specific binding at each antagonist concentration by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

  • Plot the percent specific binding against the log concentration of the antagonist.

  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

In Situ Hybridization

This technique is used to visualize the location of NK2 receptor mRNA within the tissue, providing anatomical context for the functional and binding data.

a. Tissue Preparation:

  • Fix fresh tissue samples in 4% paraformaldehyde and then cryoprotect in a sucrose solution before freezing.

  • Cut frozen sections using a cryostat and mount them on coated slides.

b. Probe Preparation:

  • Synthesize a labeled antisense RNA probe (e.g., with digoxigenin or a radioactive isotope) that is complementary to the NK2 receptor mRNA sequence. A sense probe should also be prepared as a negative control.

c. Hybridization and Washing:

  • Pretreat the tissue sections to improve probe penetration (e.g., with proteinase K).

  • Apply the labeled probe in a hybridization buffer and incubate overnight at an elevated temperature (e.g., 65°C) to allow the probe to bind to the target mRNA.

  • Perform a series of stringent washes to remove any unbound or non-specifically bound probe.

d. Signal Detection:

  • For non-radioactive probes, use an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the label on the probe. Add a substrate that produces a colored precipitate where the probe has bound.

  • For radioactive probes, expose the slides to autoradiography film or a phosphor imaging screen.

  • Visualize the results using a microscope.

Mandatory Visualizations

NK2 Receptor Signaling Pathway

The NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins. Activation of these pathways leads to the generation of intracellular second messengers and subsequent cellular responses, such as smooth muscle contraction.

NK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC PKA Protein Kinase A (PKA) Activation cAMP->PKA Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

NK2 Receptor Signaling Cascade
Experimental Workflow for Validating NK2 Receptor Antagonism

The following diagram illustrates the general workflow for the validation of a novel NK2 receptor antagonist in tissue samples.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis & Interpretation tissue_prep Tissue Sample Preparation membrane_prep Membrane Homogenate Preparation tissue_prep->membrane_prep functional_assay In Vitro Functional Assay (Determine pA2) tissue_prep->functional_assay localization_assay In Situ Hybridization (Localize NK2R mRNA) tissue_prep->localization_assay binding_assay Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay probe_prep Labeled Probe Synthesis probe_prep->localization_assay data_analysis Data Analysis (IC50, Ki, pA2, Schild Plot) binding_assay->data_analysis functional_assay->data_analysis interpretation Interpretation of Results (Potency, Selectivity, Mechanism of Action) localization_assay->interpretation data_analysis->interpretation

NK2 Antagonist Validation Workflow

References

Comparative Analysis of GR 94800 Cross-Reactivity with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the cross-reactivity of the tachykinin NK2 receptor antagonist, GR 94800, with other tachykinin receptors. This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data.

This compound is a potent and selective non-peptide antagonist for the tachykinin NK2 receptor. Its cross-reactivity with other tachykinin receptors, namely NK1 and NK3, has been quantified to establish its selectivity profile. Tachykinin receptors (NK1, NK2, and NK3) are G protein-coupled receptors (GPCRs) that are preferentially activated by the endogenous neuropeptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively.[1][2] The signaling cascade for these receptors primarily involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium.[2][3]

Quantitative Data on Receptor Affinity

The following table summarizes the antagonist affinity (pKB values) of this compound for the human NK1, NK2, and NK3 tachykinin receptors. A higher pKB value indicates a higher binding affinity of the antagonist for the receptor.

AntagonistNK1 Receptor (pKB)NK2 Receptor (pKB)NK3 Receptor (pKB)Selectivity Profile
This compound 6.4[4]9.6[4]6.0[4]Highly selective for NK2

pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the concentration-response curve of an agonist.

As the data indicates, this compound exhibits a significantly higher affinity for the NK2 receptor compared to the NK1 and NK3 receptors, demonstrating its high selectivity.

Experimental Protocols

The following section details a representative experimental methodology for determining the antagonist affinity (pKB) of compounds like this compound at tachykinin receptors using an in vitro functional assay.

Isolated Tissue Preparation and Functional Assay (e.g., Guinea Pig Ileum)

This protocol describes a classic pharmacological preparation to assess the potency of tachykinin receptor antagonists.

1. Tissue Preparation:

  • Male guinea pigs are euthanized by a humane method.
  • A section of the terminal ileum is removed and placed in oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
  • The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
  • The resulting tissue strip is mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

2. Functional Assay:

  • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.
  • Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.
  • A cumulative concentration-response curve to a selective tachykinin receptor agonist (e.g., [β-Ala8]-Neurokinin A (4-10) for NK2 receptors) is established.
  • The tissue is then washed and incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined period (e.g., 30-60 minutes).
  • A second cumulative concentration-response curve to the same agonist is then constructed in the presence of the antagonist.

3. Data Analysis:

  • The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist are determined.
  • The dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
  • The pKB value is then calculated using the following equation: pKB = log(DR-1) - log[B], where [B] is the molar concentration of the antagonist.

Visualizations

Tachykinin Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway activated upon agonist binding to tachykinin receptors.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tachykinin Tachykinin (e.g., Substance P, NKA, NKB) Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ release from Endoplasmic Reticulum IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Muscle Contraction, Neurotransmission) Ca_ER->Cellular_Response PKC->Cellular_Response

Tachykinin Receptor Signaling Pathway
Experimental Workflow for Determining Antagonist Affinity

The following diagram outlines the logical flow of the experimental protocol described above.

Antagonist_Affinity_Workflow Start Start Tissue_Prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Equilibration Equilibration in Organ Bath Tissue_Prep->Equilibration Agonist_CRC1 Generate Agonist Concentration-Response Curve (CRC) Equilibration->Agonist_CRC1 Washout Washout Agonist_CRC1->Washout Data_Analysis Data Analysis Agonist_CRC1->Data_Analysis Antagonist_Incubation Incubate with Antagonist (e.g., this compound) Washout->Antagonist_Incubation Agonist_CRC2 Generate Agonist CRC in presence of Antagonist Antagonist_Incubation->Agonist_CRC2 Agonist_CRC2->Data_Analysis Calculate_pKB Calculate pKB Value Data_Analysis->Calculate_pKB End End Calculate_pKB->End

References

A Comparative Pharmacological Profile of GR 94800 and Other Tachykinin NK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of GR 94800, a potent and selective tachykinin NK2 receptor antagonist, with other key antagonists targeting the same receptor: saredutant, ibodutant, GR 159897, and MEN 11420 (nepadutant). The data presented is compiled from various preclinical studies and is intended to serve as a valuable resource for researchers in the field of pharmacology and drug development.

Executive Summary

The tachykinin NK2 receptor, a G-protein coupled receptor, is a significant target for therapeutic intervention in a range of disorders, including respiratory and gastrointestinal conditions. This guide focuses on the comparative pharmacology of five notable NK2 receptor antagonists. This compound, a heptapeptide antagonist, demonstrates high potency and selectivity for the NK2 receptor. This is compared against four other antagonists: saredutant, ibodutant, GR 159897, and MEN 11420, which include both peptide and non-peptide structures. Their binding affinities and functional potencies are summarized to provide a clear overview of their pharmacological profiles.

Data Presentation: Comparative Antagonist Properties

The following table summarizes the binding affinities (pKi) and functional antagonist potencies (pKB or pA2) of this compound and its comparators at the tachykinin NK1, NK2, and NK3 receptors. Higher pKi, pKB, and pA2 values indicate greater affinity and potency.

CompoundpKi (NK2)pKB/pA2 (NK2)pKi (NK1)pKi (NK3)Selectivity for NK2
This compound -9.66.46.0High
Saredutant (SR 48968) 9.2 - 10.09.57Low AffinityLow AffinityHigh[1][2]
Ibodutant (MEN 15596) 9.9 - 10.19.1 - 9.3>1,000-fold lower affinity>1,000-fold lower affinityHigh[1][3][4][5]
GR 159897 9.5 - 10.08.75.3< 5High[2][6]
MEN 11420 (Nepadutant) 8.4 - 9.18.4 - 10.2NegligibleNegligibleHigh[1][7]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the antagonists for the tachykinin NK2 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human or animal tachykinin NK2 receptor (e.g., Chinese Hamster Ovary (CHO) cells) or from tissues with high NK2 receptor expression (e.g., human colon smooth muscle).[1][6][7] The cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[8]

  • Radioligand: A radiolabeled ligand with high affinity for the NK2 receptor, such as [¹²⁵I]-Neurokinin A ([¹²⁵I]NKA) or [³H]-SR 48968, is used.[1][7]

  • Assay Procedure: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Specific Example for Ibodutant: The antagonist affinity of ibodutant was determined through concentration-dependent inhibition of the specific binding of [¹²⁵I]NKA to membranes prepared from human colon smooth muscle.[1]

Functional Assays

Objective: To determine the functional potency (pKB or pA2) of the antagonists in inhibiting the physiological response mediated by NK2 receptor activation.

1. In Vitro Smooth Muscle Contraction Assay

General Protocol:

  • Tissue Preparation: Smooth muscle strips from tissues such as guinea pig trachea or human colon are isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.[1][6][9]

  • Agonist-Induced Contraction: A cumulative concentration-response curve to a selective NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10)) is generated to establish a baseline contractile response.[1]

  • Antagonist Incubation: The tissue preparations are incubated with the antagonist at various concentrations for a predetermined period.

  • Challenge with Agonist: Following incubation with the antagonist, a second concentration-response curve to the NK2 agonist is generated.

  • Data Analysis: The antagonistic effect is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value (for competitive antagonists) or pKB value is calculated using the Schild equation to represent the antagonist's potency.[1]

Specific Example for Saredutant in Bronchoconstriction: The effect of orally administered saredutant on neurokinin A-induced bronchoconstriction was examined in mild asthmatics. Increasing concentrations of NKA were inhaled following administration of saredutant or placebo, and the provocative concentration of NKA causing a 20% fall in FEV1 was determined.[10]

2. Second Messenger Assays (Calcium Flux and cAMP Accumulation)

General Protocol:

  • Cell Culture: Cells stably expressing the tachykinin NK2 receptor are cultured and plated.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A fixed concentration of an NK2 receptor agonist is added to the cells to stimulate a response.

  • Measurement of Second Messengers:

    • Calcium Flux: Intracellular calcium levels are measured using a fluorescent calcium indicator. The change in fluorescence upon agonist stimulation is recorded.

    • cAMP Accumulation: Intracellular cAMP levels are measured using methods such as immunoassays or bioluminescence resonance energy transfer (BRET)-based sensors.[11]

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in intracellular calcium or cAMP is quantified, and the IC50 is determined to calculate the antagonist's potency.

Mandatory Visualization

Tachykinin NK2 Receptor Signaling Pathway Tachykinin NK2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Activates Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates Antagonist Antagonist (e.g., this compound) Antagonist->NK2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response_Gq Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response_Gq PKC->Response_Gq cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Gs Physiological Response PKA->Response_Gs

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Workflow for NK2 Receptor Antagonist Characterization Experimental Workflow for NK2 Receptor Antagonist Characterization cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination cluster_cellular Cell-Based Functional Assays A1 Prepare Membranes from NK2-expressing Cells/Tissues A2 Incubate Membranes with Radioligand and varying [Antagonist] A1->A2 A3 Separate Bound/Free Radioligand via Filtration A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC50 and Ki values A4->A5 End End: Pharmacological Profile Established A5->End B1 Prepare Isolated Tissue (e.g., Trachea, Colon) B2 Generate Agonist Concentration-Response Curve B1->B2 B3 Incubate Tissue with varying [Antagonist] B2->B3 B4 Generate second Agonist Concentration-Response Curve B3->B4 B5 Calculate pA2/pKB values B4->B5 B5->End C1 Culture NK2-expressing Cells C2 Pre-incubate Cells with varying [Antagonist] C1->C2 C3 Stimulate with NK2 Agonist C2->C3 C4 Measure Second Messenger Response (Ca²⁺ flux or cAMP) C3->C4 C5 Calculate IC50 and Potency C4->C5 C5->End Start Start: Characterization of Novel NK2 Antagonist Start->A1 Start->B1 Start->C1

Caption: Workflow for NK2 Antagonist Characterization.

References

In Vivo Validation of GR 94800: A Comparative Analysis of NK2 Receptor Antagonists in Visceral Hypersensitivity and Bronchial Hyperreactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of GR 94800, a potent and selective neurokinin-2 (NK2) receptor antagonist, with other relevant alternatives, saredutant and ibodutant. The focus is on two key therapeutic areas where NK2 receptor antagonism is of significant interest: visceral hypersensitivity, a hallmark of conditions like irritable bowel syndrome (IBS), and bronchial hyperreactivity, a key feature of asthma. This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to aid in the objective evaluation of these compounds.

Executive Summary

This compound is a highly selective antagonist for the tachykinin NK2 receptor, a key player in mediating inflammatory and pain responses. This guide examines its performance in established animal models of visceral pain and bronchoconstriction and draws comparisons with two other notable NK2 receptor antagonists, saredutant and ibodutant. While direct comparative in vivo studies are limited, this guide synthesizes available data to provide a framework for evaluating their potential therapeutic utility.

Mechanism of Action: The Tachykinin NK2 Receptor Pathway

Tachykinins, such as Neurokinin A (NKA), are neuropeptides that play a crucial role in nociception and inflammation. Upon release, NKA binds to the NK2 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to downstream cellular responses, including smooth muscle contraction and neuronal excitation. In the gut, this contributes to visceral pain perception, while in the airways, it leads to bronchoconstriction. This compound, saredutant, and ibodutant all act by competitively blocking the NK2 receptor, thereby inhibiting the effects of NKA and other tachykinins.

NK2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds G_Protein Gq/11 NK2R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Contraction, Neuronal Excitation) Ca2->Response PKC->Response GR94800 This compound / Saredutant / Ibodutant GR94800->NK2R Blocks Visceral_Hypersensitivity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Rodent (Rat/Guinea Pig) Catheter Balloon Catheter Insertion Animal->Catheter EMG EMG Electrodes (optional) Animal->EMG Distension Colorectal Distension (CRD) Stimulator Catheter->Distension Acclimation Acclimation Period Drug_Admin Drug Administration (e.g., this compound, Vehicle) Acclimation->Drug_Admin CRD_Stim Graded CRD Stimulation Drug_Admin->CRD_Stim Measurement Measure Visceromotor Response (VMR) - Abdominal Withdrawal Reflex (AWR) - EMG activity CRD_Stim->Measurement AWR_Scoring AWR Score Calculation Measurement->AWR_Scoring EMG_Analysis EMG Quantification Measurement->EMG_Analysis Comparison Compare Drug vs. Vehicle AWR_Scoring->Comparison EMG_Analysis->Comparison Bronchial_Hyperreactivity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Animal Model (e.g., Guinea Pig) Ventilator Mechanical Ventilator Animal->Ventilator Plethysmograph Whole-body Plethysmograph (optional) Animal->Plethysmograph Nebulizer Aerosol Nebulizer Ventilator->Nebulizer Baseline Baseline Airway Resistance Measurement Drug_Admin Drug Administration (e.g., this compound, Vehicle) Baseline->Drug_Admin Methacholine Methacholine Challenge (Aerosol) Drug_Admin->Methacholine Measurement Measure Airway Resistance - Lung Resistance (RL) - Dynamic Compliance (Cdyn) Methacholine->Measurement Dose_Response Construct Dose-Response Curve Measurement->Dose_Response PC200 Calculate PC200 (Provocative Concentration causing 200% increase in RL) Dose_Response->PC200 Comparison Compare Drug vs. Vehicle PC200->Comparison

A Comparative Guide to the Specificity and Selectivity of GR 94800 and Other NK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity and selectivity of the tachykinin NK2 receptor antagonist GR 94800 with other relevant compounds. The information is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to Tachykinin Receptors and this compound

Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is predominantly involved in smooth muscle contraction, inflammation, and nociception. Consequently, selective NK2 receptor antagonists are valuable research tools and potential therapeutic agents for conditions such as asthma and irritable bowel syndrome.

This compound is a potent and highly selective peptide antagonist of the tachykinin NK2 receptor. Its high affinity for the NK2 receptor, coupled with significantly lower affinity for NK1 and NK3 receptors, makes it a valuable tool for isolating and studying NK2 receptor-mediated pathways.

Comparative Selectivity Profile of NK2 Receptor Antagonists

The selectivity of this compound is best understood when compared to other commonly used NK2 receptor antagonists. The following table summarizes the binding affinities (expressed as pKi or pKB values) of this compound and its alternatives for the three tachykinin receptor subtypes. A higher pKi or pKB value indicates a higher binding affinity.

CompoundNK1 Receptor Affinity (pKi/pKB)NK2 Receptor Affinity (pKi/pKB)NK3 Receptor Affinity (pKi/pKB)
This compound 6.49.66.0
Saredutant (SR 48968)~6.0~9.5~6.0
Ibodutant-High-
MEN 11420 (Nepadutant)< 6.08.6 - 9.0< 6.0
GR 1598975.39.5 - 10.0< 5.0

Note: The exact affinity values can vary depending on the experimental conditions and tissues used. The data presented here is a compilation from multiple sources for comparative purposes.

Signaling Pathways and Experimental Workflows

To understand the experimental basis of the selectivity data, it is crucial to visualize the underlying biological processes and laboratory procedures.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors are G-protein coupled receptors that, upon activation by their endogenous ligands (Substance P, Neurokinin A, Neurokinin B), initiate intracellular signaling cascades. The NK2 receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC Activation DAG->PKC Activates

Caption: Tachykinin NK2 receptor signaling cascade.

Radioligand Binding Assay Workflow

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. A competitive binding assay, for instance, measures the ability of an unlabeled compound (the antagonist) to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare cell membranes expressing NK2 receptors D Incubate membranes, radioligand, and test compound A->D B Prepare radiolabeled NK2 ligand (e.g., [³H]GR100679) B->D C Prepare serial dilutions of test compound (e.g., this compound) C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity using scintillation counting E->F G Generate competition curve F->G H Calculate IC₅₀ and Ki values G->H

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay Workflow (Calcium Flux)

Functional assays measure the biological response elicited by a compound. For NK2 receptors, a common functional assay measures the increase in intracellular calcium concentration following receptor activation. Antagonist activity is determined by the ability of the compound to block the agonist-induced calcium flux.

Functional_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Culture cells expressing NK2 receptors B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate cells with test antagonist (e.g., this compound) B->C D Stimulate cells with an NK2 receptor agonist C->D E Measure changes in fluorescence intensity over time D->E F Generate dose-response curve E->F G Calculate IC₅₀ and pA₂ values F->G

Caption: Workflow for a calcium flux functional assay.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the specificity and selectivity of NK2 receptor antagonists.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1, NK2, and NK3 receptors.

1. Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human NK1, NK2, or NK3 receptors.

  • Radioligands: [³H]Substance P for NK1, [³H]GR100679 for NK2, and [³H]Senktide for NK3.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/mL chymostatin, 100 µg/mL bacitracin.

  • Test Compound: this compound or other antagonists, serially diluted.

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Whatman GF/C).

  • Scintillation Fluid.

2. Procedure:

  • Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • In a 96-well plate, add 50 µL of the test compound at various concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of a known non-radiolabeled antagonist (e.g., 1 µM of the respective unlabeled ligand).

  • Add 50 µL of the appropriate radioligand (final concentration ~0.5-1 nM).

  • Add 100 µL of the cell membrane suspension to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.

Calcium Flux Functional Assay

This protocol outlines a method to assess the antagonist activity of a compound by measuring its ability to inhibit agonist-induced calcium mobilization.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human NK1, NK2, or NK3 receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Agonists: Substance P for NK1, Neurokinin A for NK2, and Senktide for NK3.

  • Test Compound: this compound or other antagonists, serially diluted.

  • Fluorescence Plate Reader: Equipped with injectors.

2. Procedure:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Wash the cells twice with assay buffer to remove excess dye.

  • Add 50 µL of the test compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Inject 50 µL of the appropriate agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

  • Continue to record the fluorescence intensity for 1-2 minutes.

3. Data Analysis:

  • Calculate the change in fluorescence from baseline for each well.

  • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

  • The antagonist potency can also be expressed as the pA₂ value, calculated using the Schild equation.

Conclusion

This compound demonstrates high potency and selectivity for the NK2 receptor, with significantly lower affinity for the NK1 and NK3 receptor subtypes. This makes it an excellent pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. The comparative data and detailed protocols provided in this guide should aid researchers in designing and interpreting experiments aimed at understanding the complex biology of the tachykinin system.

A Researcher's Guide to Selecting the Optimal NK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Neurokinin-2 (NK2) receptor antagonist is a critical step in ensuring the validity and success of a study. This guide provides an objective comparison of four prominent NK2 receptor antagonists: Saredutant, Ibodutant, Nepadutant, and GR-159897. We present a comprehensive overview of their performance, supported by experimental data, to facilitate an informed decision for your research needs.

The tachykinin NK2 receptor, a G-protein coupled receptor, plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[1] Consequently, NK2 receptor antagonists have been investigated for their therapeutic potential in conditions such as irritable bowel syndrome (IBS), asthma, anxiety, and depression.[1] This guide focuses on a comparative analysis of key pharmacological parameters to aid in the selection of the most appropriate antagonist for your specific experimental goals.

Comparative Analysis of NK2 Receptor Antagonists

The efficacy and utility of an NK2 receptor antagonist are primarily determined by its potency, selectivity, and pharmacokinetic profile. The following tables summarize the available quantitative data for Saredutant, Ibodutant, Nepadutant, and GR-159897.

Table 1: Comparative Binding Affinity (pKi) of NK2 Receptor Antagonists
AntagonistNK2 Receptor (pKi)NK1 Receptor (pKi)NK3 Receptor (pKi)Species/TissueReference
Ibodutant 9.9--Human Colon[2][3]
Saredutant 9.26.23 (pIC50)6.68 (pIC50)Human Colon / IM-9 cells / Guinea Pig Cortex[2][3]
Nepadutant 8.4--Human Colon[2][3]
GR-159897 9.55.3< 5Human Ileum (transfected in CHO cells) / Guinea Pig Cortex[4]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. pIC50 is the negative logarithm of the half maximal inhibitory concentration.

Table 2: Functional Antagonist Potency (pA2/pKB)
AntagonistPotency (pA2/pKB)Assay TypeSpecies/TissueReference
Ibodutant 9.1 (pKB)Contraction AssayHuman Colon[2]
Saredutant ----
Nepadutant 8.1 - 10.2 (pKB)Smooth Muscle ContractionAnimal and Human Tissues
GR-159897 8.7 (pA2)Contraction AssayGuinea-Pig Trachea[4]

Note: pA2 and pKB are measures of the potency of a competitive antagonist. A higher value indicates greater potency.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the potential of these antagonists in various models of disease.

  • Saredutant has shown antidepressant-like and anxiolytic effects in rodent models.[5]

  • Ibodutant was investigated in clinical trials for diarrhea-predominant IBS (IBS-D).[6]

  • Nepadutant has been shown to reduce intestinal hypermotility in response to inflammatory stimuli in rodents.[7]

  • GR-159897 potently antagonizes agonist-induced bronchoconstriction in anesthetized guinea-pigs, demonstrating a long duration of action.[4]

Experimental Protocols

To ensure the reproducibility of the data presented, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the antagonist to the NK2 receptor.

Objective: To determine the inhibitory constant (Ki) of the test antagonist for the NK2 receptor.

Materials:

  • Cell membranes prepared from tissues or cells expressing the NK2 receptor (e.g., human colon smooth muscle or CHO cells transfected with the human NK2 receptor).

  • Radioligand: [¹²⁵I]Neurokinin A ([¹²⁵I]NKA) or [³H]GR100679.

  • Test antagonist (Saredutant, Ibodutant, Nepadutant, or GR-159897).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test antagonist in the binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled NK2 receptor ligand.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[2]

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of the antagonist to inhibit the functional response of the NK2 receptor to an agonist, such as an increase in intracellular calcium.

Objective: To determine the functional potency of the antagonist in blocking agonist-induced calcium influx.

Materials:

  • CHO cells stably expressing the human NK2 receptor.

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • NK2 receptor agonist (e.g., Neurokinin A or a selective agonist like [βAla⁸]NKA(4-10)).

  • Test antagonist.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the CHO-NK2 cells in a 96-well plate and grow to confluence.

  • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test antagonist to the wells and incubate for a specific period.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Add a fixed concentration of the NK2 receptor agonist to all wells to stimulate the receptor.

  • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal.

  • Plot the antagonist concentration-response curves and determine the IC50 value.

Visualizing the Mechanisms

To better understand the processes involved in NK2 receptor signaling and antagonist evaluation, the following diagrams are provided.

NK2_Signaling_Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 ER->Ca2 Releases CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse Mediates PKC->CellularResponse Mediates

Caption: NK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (e.g., Calcium Mobilization) (Determine IC50/pA2) Binding->Functional Selectivity Binding/Functional Assays for NK1 & NK3 Receptors Functional->Selectivity PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK Select Candidate Efficacy Disease Model Efficacy (e.g., Bronchoconstriction, Intestinal Motility) PK->Efficacy

Caption: Experimental Workflow for Antagonist Evaluation.

Antagonist_Selection_Logic Start Start: Define Research Question Potency High Potency Required? Start->Potency Selectivity High Selectivity vs. NK1/NK3 Required? Potency->Selectivity No Ibodutant Choose Ibodutant (High Potency) Potency->Ibodutant Yes InVivo In Vivo Study? Selectivity->InVivo No GR159897 Choose GR-159897 (High Selectivity) Selectivity->GR159897 Yes Tool Primarily for In Vitro/Tool Compound? InVivo->Tool No Saredutant Consider Saredutant (Good Potency, CNS Penetrant) InVivo->Saredutant CNS Effects Nepadutant Consider Nepadutant (Peripherally Restricted) InVivo->Nepadutant Peripheral Effects Tool->GR159897 Yes

Caption: Decision Tree for NK2 Antagonist Selection.

Conclusion

The choice of an NK2 receptor antagonist should be guided by the specific requirements of the intended research. For studies demanding the highest potency at the NK2 receptor, Ibodutant appears to be a superior choice based on its high binding affinity.[2][3] When exceptional selectivity against NK1 and NK3 receptors is paramount, GR-159897 stands out as an excellent tool, particularly for preclinical in vitro and in vivo studies where off-target effects must be minimized.[4] Saredutant offers a balance of good potency and has been investigated for its central nervous system effects, making it a candidate for behavioral studies.[5] Nepadutant , being a peptide, is likely more peripherally restricted and has been utilized in studies of gastrointestinal motility.[7]

By carefully considering the comparative data and experimental contexts presented in this guide, researchers can confidently select the most appropriate NK2 receptor antagonist to achieve their scientific objectives.

References

Safety Operating Guide

Navigating the Safe Disposal of GR 94800: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of GR 94800, a potent and selective tachykinin NK2 receptor antagonist. Adherence to these protocols is vital to ensure a safe laboratory environment and to comply with institutional and regulatory standards.

I. Understanding the Compound: this compound

This compound is a peptide-like molecule that is often supplied as a trifluoroacetate (TFA) salt.[] The trifluoroacetic acid component introduces specific hazards that must be addressed during the disposal process. Due to its biological activity as a receptor antagonist, it should be handled as a potentially bioactive chemical waste.

II. Core Principles of Chemical Waste Management

Before detailing the specific procedures for this compound, it is essential to be familiar with the foundational principles of laboratory chemical waste management. These guidelines are derived from established safety protocols and are designed to minimize risks to personnel and the environment.

  • Waste Minimization: The most effective way to manage waste is to minimize its generation. This can be achieved by carefully planning experiments to use the smallest feasible quantities of this compound.

  • Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. This compound waste should be collected in a designated container, separate from other waste streams.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents. This is crucial for safe handling and proper disposal by your institution's environmental health and safety (EHS) department.

  • Container Management: Waste containers should be made of a material compatible with the chemical waste they hold. They must be kept securely closed except when adding waste and stored in a designated satellite accumulation area (SAA).

III. Proper Disposal Procedures for this compound

The following step-by-step guide outlines the operational and disposal plan for this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure you are wearing the appropriate personal protective equipment:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable)

  • A laboratory coat

Step 2: Waste Collection

  • Solid Waste: Collect any solid this compound waste, such as unused compound or contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. The container should be compatible with the solvents used. Given that this compound is often dissolved in organic solvents, a high-density polyethylene (HDPE) or glass container is recommended.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Labeling the Waste Container

Properly label the waste container immediately upon starting waste collection. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound (trifluoroacetate salt)"

  • The concentration of this compound and the solvent(s) used

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory contact

Step 4: Storage of Waste

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of waste generation

  • Under the control of the laboratory personnel

  • Away from drains and sources of ignition

Step 5: Arranging for Disposal

Once the waste container is full or has been in storage for a period defined by your institution's policy (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of this compound waste down the drain or in the regular trash.

IV. Quantitative Data Summary

PropertyValue/Information
Chemical Name This compound (trifluoroacetate salt)
CAS Number 141636-65-9 (for the parent compound)
Molecular Formula C49H61N9O8 (for the parent compound)
Solubility Soluble in ethanol to 4 mg/ml.[2] Solubility in other solvents should be determined on a small scale.
Primary Hazard Bioactive compound. The trifluoroacetate salt will be corrosive.
Incompatible Materials Strong oxidizing agents, strong bases.
Disposal Method Collection in a designated hazardous waste container for incineration or other approved disposal methods by a licensed waste disposal facility. Do not dispose of in sewer or trash.

V. Experimental Protocols Cited

The procedures outlined in this guide are based on standard laboratory chemical waste management protocols as described by various university and regulatory guidelines.[3][4][5] These protocols are designed to be broadly applicable to a wide range of laboratory chemicals, including bioactive compounds like this compound.

VI. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

GR94800_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Dispose in Designated Sharps Container waste_type->sharps_waste Sharps store_waste Store Sealed Container in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

This compound Disposal Workflow

References

Personal protective equipment for handling GR 94800

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general framework for handling potent research compounds. GR 94800 has been identified as a potent and selective tachykinin NK2 receptor antagonist.[1][2] It is crucial to consult the specific Safety Data Sheet (SDS) for this compound and conduct a thorough risk assessment before any handling, storage, or disposal. The procedures outlined below are based on a precautionary approach, assuming the substance may be highly hazardous.

Pre-Handling Hazard Assessment

Before working with this compound, a comprehensive risk assessment is mandatory. This involves evaluating all available information and, in the absence of complete data, applying the precautionary principle—assuming the substance is hazardous.[3]

Key Steps:

  • Information Gathering: Review all available literature on this compound and its structural analogs to anticipate potential hazards.[3]

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding hazards, handling, storage, and emergency procedures.

  • Assume High Potency: Treat this compound as a highly potent compound, potentially toxic, carcinogenic, mutagenic, or teratogenic at low doses.[3]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are critical to minimize exposure.[3] For a potent compound like this compound, a comprehensive PPE ensemble is required.

PPE Requirements for Handling this compound
Activity Minimum Required PPE
Weighing of Powders - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron or gown
Conducting Reactions - Double nitrile gloves (select based on reactants)- Chemical splash goggles- Laboratory coat- Use of a certified chemical fume hood or glove box is mandatory
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[3]

Operational Plans: Handling and Experimental Protocols

Adherence to strict operational protocols is crucial for minimizing the risk of exposure and ensuring experimental integrity.

Engineering Controls
  • Ventilation: All work with potent compounds should be performed in a certified chemical fume hood, biological safety cabinet, or glove box to control exposure at the source.[4]

  • Designated Areas: Establish a designated area for handling potent compounds to prevent cross-contamination. This area should be clearly marked.[4]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of a potent, powdered compound like this compound.[4]

  • Preparation: Designate a specific area for handling the compound, preferably within a fume hood or glove box. Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.[3]

  • Gather Equipment: Assemble an analytical balance, weigh paper, spatula, volumetric flask, the appropriate solvent, and a designated waste container.[4]

  • Weighing the Compound: Carefully weigh the desired amount of the powdered compound onto weigh paper using an analytical balance. Perform this step gently to avoid creating airborne dust.[4]

  • Solubilization: Carefully transfer the weighed powder into the volumetric flask. Rinse the weigh paper with the solvent into the flask to ensure a complete transfer. Cap the flask and gently swirl or vortex until the compound is fully dissolved.[4]

  • Storage: Store the stock solution according to the manufacturer's recommendations, typically in a labeled, secondary container.[4]

  • Decontamination: Wipe down all surfaces and equipment with an appropriate deactivating solution or solvent.[4]

Disposal Plan

Proper disposal of unused or expired compounds and contaminated materials is essential to protect researchers and the environment.[5]

Waste Segregation and Storage
  • Hazardous Waste Containers: Dispose of all contaminated disposable items (e.g., gloves, weigh paper, bench liner) in a designated hazardous waste container.[4]

  • Segregation: Chemical wastes must be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis) to prevent incompatible substances from mixing.[6] Store acids and bases separately.[6]

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be inspected weekly for leaks. Containers must be properly labeled with the words "Hazardous Waste," the chemical name, the type of hazard, and the date the container becomes full.[6]

Disposal Workflow

cluster_handling Handling & Use cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway weighing Weighing of this compound solution_prep Solution Preparation weighing->solution_prep empty_containers Empty Containers weighing->empty_containers experiment Experimentation solution_prep->experiment contaminated_ppe Contaminated PPE experiment->contaminated_ppe unused_solution Unused/Expired Solution experiment->unused_solution waste_container Designated Hazardous Waste Container contaminated_ppe->waste_container empty_containers->waste_container unused_solution->waste_container saa Satellite Accumulation Area (SAA) waste_container->saa waste_pickup Scheduled Waste Pickup saa->waste_pickup incineration Licensed Disposal Facility (e.g., Incineration) waste_pickup->incineration

Caption: Workflow for the safe disposal of this compound and associated waste.

Emergency Procedures

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes. Hold eyelids open and continue flushing. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air immediately. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Get medical attention immediately.

Spills
  • Evacuate: Evacuate the immediate area.

  • Contain: If safe to do so, contain the spill using appropriate absorbent materials.

  • Decontaminate: Clean the spill area with an appropriate deactivating solution.

  • Dispose: Collect all cleanup materials in a designated hazardous waste container.

This guide provides a foundational approach to safely handling the potent research compound this compound. Always prioritize safety by consulting the specific SDS and adhering to your institution's safety protocols.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.